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  • Product: 3-Aminothiophene-2-carbonitrile hydrochloride
  • CAS: 122805-71-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 3-Aminothiophene-2-carbonitrile Hydrochloride: A Technical Guide

Executive Summary 3-Aminothiophene-2-carbonitrile hydrochloride (CAS: 122805-71-4) is a highly versatile heterocyclic building block critical to modern drug discovery and advanced materials science. As a Senior Applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Aminothiophene-2-carbonitrile hydrochloride (CAS: 122805-71-4) is a highly versatile heterocyclic building block critical to modern drug discovery and advanced materials science. As a Senior Application Scientist, I frequently observe that researchers struggle with the handling and stability of electron-rich aminothiophenes. This whitepaper provides an in-depth analysis of the physicochemical properties of this compound, detailing the mechanistic causality behind its synthesis, its stabilization as a hydrochloride salt, and its downstream applications.

Physicochemical Profiling & Structural Dynamics

The free base, 3-aminothiophene-2-carbonitrile (CAS: 56489-05-5), features an electron-rich thiophene ring conjugated with an electron-donating amino group and an electron-withdrawing cyano group. While this push-pull system is synthetically useful, it renders the free base highly susceptible to rapid air oxidation, leading to sample darkening and degradation[1].

To circumvent this, the compound is commercially supplied and utilized as a hydrochloride salt [2].

Causality of Salt Selection

Protonating the primary amine to form the hydrochloride salt serves a dual purpose:

  • Electronic Stabilization: The −NH3+​ group becomes strongly electron-withdrawing, reducing the overall electron density of the thiophene ring and effectively halting auto-oxidation.

  • Solubility Enhancement: The ionic nature of the salt drastically improves aqueous solubility, a critical requirement for in vitro biological screening and homogeneous catalysis.

Quantitative Data Summaries

Table 1: Core Identifiers and Physicochemical Properties

PropertyValueSource / Notes
Chemical Name 3-Aminothiophene-2-carbonitrile hydrochlorideIUPAC Standard
CAS Number 122805-71-4[2]
Molecular Formula C5H5ClN2SSalt formulation
Molecular Weight 160.63 g/mol [2]
Free Base CAS 56489-05-5[1]
Free Base Melting Point 49–50 °C[1]
Predicted Boiling Point 352.6 ± 27.0 °C[1]

Table 2: Comparative Dynamics (Free Base vs. Hydrochloride Salt)

ParameterFree BaseHydrochloride SaltCausality / Mechanism
Oxidative Stability Low (degrades in air)High (bench-stable)Protonation withdraws ring electron density.
Aqueous Solubility Poor (<1 mg/mL)Excellent (>50 mg/mL)Ionic dipole-water interactions.
Storage Requirements Inert atmosphere (Ar/N2)Ambient, desiccatedElimination of radical oxidation pathways.

Synthetic Methodology: The Gewald Reaction Pathway

The synthesis of 3-aminothiophene-2-carbonitrile relies on the Gewald multicomponent reaction [3]. This reaction is favored because it builds the fully functionalized thiophene ring in a single pot from readily available precursors.

Step-by-Step Protocol: Synthesis & Salt Formation

Self-Validating System: This protocol incorporates built-in analytical checkpoints to ensure reaction fidelity before proceeding to the next step.

  • Knoevenagel-Cope Condensation:

    • Action: Combine equimolar amounts of the appropriate ketone/aldehyde equivalent and malononitrile in absolute ethanol. Add a catalytic amount of morpholine (a secondary amine).

    • Causality: Morpholine is chosen over primary amines to prevent unwanted Schiff base formation, efficiently driving the condensation to yield an α,β -unsaturated nitrile intermediate[4].

  • Thiolation:

    • Action: Introduce elemental sulfur ( S8​ ) to the reaction mixture and heat to 50 °C.

    • Causality: The basic environment activates the sulfur, allowing it to attack the active methylene group of the intermediate.

  • Ring Closure:

    • Action: Reflux the mixture for 2–4 hours.

    • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the malononitrile spot and the appearance of a highly UV-active spot ( Rf​≈0.4 ) validates complete cyclization. If starting material persists, extend reflux by 1 hour.

  • Precipitation & Salt Formation:

    • Action: Pour the cooled mixture into ice water to precipitate the free base. Filter and dissolve the crude solid in anhydrous diethyl ether. Slowly bubble dry HCl gas through the solution until precipitation ceases.

    • Causality: The anhydrous environment prevents hydrolysis of the cyano group, ensuring high-purity crystallization of 3-aminothiophene-2-carbonitrile hydrochloride.

GewaldWorkflow A Ketone/Aldehyde D Knoevenagel-Cope Condensation A->D B Malononitrile B->D C Elemental Sulfur E Thiolation & Ring Closure C->E D->E Base catalyst F 3-Aminothiophene-2- carbonitrile (Free Base) E->F Gewald Reaction H 3-Aminothiophene-2- carbonitrile HCl F->H Salt Formation G HCl Gas G->H

Workflow of the Gewald synthesis and hydrochloride salt formation.

Analytical Characterization & Quality Control

To guarantee trustworthiness in downstream applications, the synthesized or procured batch must be validated.

Self-Validating HPLC Protocol (System Suitability Testing)

Do not inject the sample blindly. A self-validating HPLC sequence ensures the instrument is performing correctly:

  • Blank Injection (Mobile Phase): Run a 60:40 Water(0.1% TFA):Acetonitrile gradient. Validation: Ensures no column ghost peaks interfere with the target retention time.

  • Reference Standard Injection: Inject a certified reference standard of 3-aminothiophene-2-carbonitrile. Validation: Establishes the exact retention time ( tR​ ) and expected theoretical plates ( N>2000 ).

  • Sample Injection: Inject the synthesized HCl salt. The peak must match the tR​ of the standard, and the area normalization must show >98% purity. Note: The HCl salt will elute as the free base under reverse-phase conditions due to the buffering of the mobile phase.

Applications in Drug Development & Materials Science

The unique juxtaposition of an amino group and a nitrile group on a thiophene scaffold makes this compound a privileged structure for synthesizing complex architectures.

  • Pharmaceuticals (Fused Heterocycles): It is a primary precursor for synthesizing thienopyrimidines and 1,4-diazepines, which are heavily investigated as anticancer agents and CNS therapeutics[5]. Furthermore, it is utilized in the structure-based optimization of IDO1 inhibitors for cancer immunotherapy.

  • Materials Science (Photocatalysis): In recent advancements, 3-aminothiophene-2-carbonitrile has been used to dope polymeric carbon nitride ( g−C3​N4​ ). Co-polymerization narrows the band gap of the material, significantly enhancing its photocatalytic activity for solar water splitting and selective organic oxidations under visible light[6],[7].

DownstreamApps Core 3-Aminothiophene-2- carbonitrile HCl Path1 Neutralization (Free Base) Core->Path1 App1 Thienopyrimidines (Anticancer) Path1->App1 Cyclization App2 1,4-Diazepines (CNS Therapeutics) Path1->App2 Ring Expansion App3 IDO1 Inhibitors (Immunotherapy) Path1->App3 Triazole Coupling App4 Doped Carbon Nitride (Photocatalysts) Path1->App4 Co-polymerization

Downstream synthetic applications in pharmaceuticals and materials science.

References

  • Scientific Research Publishing (SCIRP). "Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds". Source: SCIRP. URL:[Link]

  • Royal Society of Chemistry (RSC). "Carbon-based nanomaterials: in the quest of alternative metal-free photocatalysts for solar water splitting". Source: RSC Advances. URL: [Link]

  • ResearchGate. "Reaction mechanism for the synthetic route of compound 9 (Gewald Reaction)". Source: ResearchGate. URL: [Link]

Sources

Exploratory

3-Aminothiophene-2-carbonitrile Hydrochloride: Structural Profiling, Synthetic Methodologies, and Applications in Targeted Therapeutics

Content Type: Technical Whitepaper & Laboratory Guide Target Audience: Medicinal Chemists, Senior Application Scientists, and Drug Development Professionals Executive Summary In the landscape of modern medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Technical Whitepaper & Laboratory Guide Target Audience: Medicinal Chemists, Senior Application Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of fused heterocyclic scaffolds relies heavily on highly functionalized, versatile building blocks. 3-Aminothiophene-2-carbonitrile hydrochloride (CAS: 122805-71-4) has emerged as a privileged precursor, particularly in the synthesis of thieno[3,2-d]pyrimidines and related bioisosteres of quinazolines and purines.

This whitepaper provides an in-depth technical analysis of this compound. We explore the causality behind its physicochemical formulation, detail its role in cutting-edge drug discovery (such as HPK1 and EGFR inhibitors), and provide a self-validating experimental workflow for its utilization in cyclocondensation reactions.

Molecular Architecture & Physicochemical Profiling

The structural architecture of 3-aminothiophene-2-carbonitrile features a unique push-pull electronic system. The electron-donating amino group at the C3 position (+M effect) enriches the thiophene ring, while the electron-withdrawing carbonitrile group at C2 (-M effect) polarizes the molecule, priming it for nucleophilic attack and subsequent cyclization.

Why the Hydrochloride Salt? (Causality in Formulation)

Free aminothiophenes are notoriously unstable; the electron-rich nature of the ring makes them highly susceptible to rapid oxidative degradation and polymerization when exposed to air and light. By formulating the compound as a hydrochloride salt , the amine is protonated. This temporarily masks the +M effect, significantly enhancing the shelf-life, hydrolytic stability, and solubility of the compound in polar protic solvents, making it a reliable reagent for industrial-scale synthesis[1].

Quantitative Data Summary
PropertySpecification / ValueExperimental Significance
Chemical Name 3-Aminothiophene-2-carbonitrile hydrochlorideStandard IUPAC nomenclature for regulatory tracking.
CAS Number 122805-71-4Primary identifier for sourcing and compliance [1].
Molecular Formula C5H5ClN2S (C5H4N2S · HCl)Defines stoichiometric equivalents for reactions.
Molecular Weight 160.62 g/mol Critical for precise molarity calculations [4].
SMILES Cl.Nc1ccsc1C#NUtilized for in silico docking and cheminformatics [4].
Storage Conditions Inert atmosphere, Room TempPrevents premature oxidation of the liberated free base.

Synthetic Pathways & Scaffold Generation

Unlike 2-aminothiophenes, which are readily accessible via the classic Gewald multicomponent reaction, the synthesis of 3-aminothiophene derivatives requires distinct methodologies. A common industrial route involves the cyclization of 3-chloroacrylonitrile derivatives with sodium sulfide (Na₂S) in a polar aprotic solvent like DMF, followed by immediate trapping with hydrochloric acid to yield the stable salt [3].

Once obtained, the proximity of the cyano and amino groups allows for facile cyclocondensation. This is the cornerstone of generating thieno[3,2-d]pyrimidine scaffolds, which are heavily utilized in kinase inhibitor development.

SynthesisWorkflow A 3-Chloroacrylonitrile Derivatives B Sodium Sulfide (Na2S) Cyclization A->B C 3-Aminothiophene-2-carbonitrile (Free Base) B->C D HCl Treatment (Salt Formation) C->D E 3-Aminothiophene-2-carbonitrile HCl (CAS: 122805-71-4) D->E F Formamide / Heat (Cyclization) E->F Base Neutralization & Reagent Addition G Thieno[3,2-d]pyrimidine Scaffold F->G H Target Therapeutics (e.g., HPK1, EGFR Inhibitors) G->H

Caption: Synthetic workflow from acyclic precursors to therapeutic thienopyrimidine scaffolds.

Applications in Targeted Therapeutics

The thienopyrimidine core derived from 3-aminothiophene-2-carbonitrile hydrochloride is a privileged pharmacophore in oncology and immunology.

Immuno-Oncology: HPK1 Inhibitors

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation. Upon T-Cell Receptor (TCR) engagement, HPK1 phosphorylates the adaptor protein SLP-76, leading to its degradation and resulting in T-cell exhaustion. As detailed in recent patent literature on [2], thienopyrimidine derivatives synthesized from CAS 122805-71-4 act as potent ATP-competitive inhibitors of HPK1. By blocking this kinase, the drugs rescue SLP-76, promoting robust T-cell activation and enhancing anti-tumor immunity.

HPK1Pathway TCR TCR Engagement HPK1 HPK1 Kinase Activation TCR->HPK1 SLP76 SLP-76 Degradation HPK1->SLP76 Suppression T-Cell Suppression SLP76->Suppression Inhibitor Thienopyrimidine Inhibitor (Derived from CAS 122805-71-4) Inhibitor->HPK1 Inhibits Activation Robust T-Cell Activation (Anti-Tumor Immunity) Inhibitor->Activation Rescues

Caption: Mechanism of action for HPK1 inhibitors derived from the thienopyrimidine scaffold.

Targeted Oncology: EGFR Inhibitors

The scaffold is also heavily utilized in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors. By substituting the pyrimidine ring with specific anilines, researchers have developed compounds that effectively control cell proliferative disorders, specifically targeting mutations in non-small-cell lung cancer (NSCLC) [3].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol details the conversion of 3-aminothiophene-2-carbonitrile hydrochloride into the foundational thieno[3,2-d]pyrimidin-4-amine core. The protocol is designed as a self-validating system, incorporating causality for every reagent choice and analytical checkpoints.

Objective

Synthesize thieno[3,2-d]pyrimidin-4-amine via base-mediated cyclocondensation.

Reagents
  • Starting Material: 3-Aminothiophene-2-carbonitrile hydrochloride (1.0 eq, 160.62 g/mol )

  • Solvent/Reactant: Formamide (10 volumes)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

Step-by-Step Methodology
  • In Situ Free-Basing:

    • Action: Suspend 1.0 eq of 3-aminothiophene-2-carbonitrile hydrochloride in 10 volumes of formamide under a nitrogen atmosphere. Slowly add 1.2 eq of DIPEA dropwise at room temperature.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl salt to liberate the reactive free amine without competing with the formamide for nucleophilic attack. Nitrogen prevents the oxidation of the newly liberated electron-rich thiophene.

    • Validation Check: The cloudy suspension should transition to a clearer, slightly colored solution as the salt dissolves and the free base is generated.

  • Cyclocondensation:

    • Action: Heat the reaction mixture to 150°C for 12 hours.

    • Causality: The high thermal energy drives the initial nucleophilic attack of the amine onto the carbonyl carbon of formamide, followed by intramolecular cyclization with the adjacent nitrile group to form the pyrimidine ring.

    • Validation Check: TLC (Eluent: 5% MeOH in DCM) should show the complete consumption of the starting material (UV active at 254 nm).

  • Anti-Solvent Precipitation:

    • Action: Cool the reaction mixture to room temperature and pour it slowly into 50 volumes of ice-cold distilled water while stirring vigorously.

    • Causality: Formamide and DIPEA hydrochloride are highly soluble in water, whereas the fused thienopyrimidine core is hydrophobic. The drastic change in polarity forces the product to precipitate out of solution, allowing for easy isolation.

  • Isolation and Analytical Validation:

    • Action: Collect the precipitate via vacuum filtration. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL). Dry under high vacuum.

    • Validation Check (LC-MS): Analyze the dried solid. The expected mass for thieno[3,2-d]pyrimidin-4-amine (C₆H₅N₃S, MW ~151.19) should yield a distinct [M+H]⁺ peak at m/z 152.2 .

References

  • Google Patents.HPK1 inhibitors and methods of using same (US10501474B2).
  • Google Patents.Substituted 4-(arylamino)selenophenopyrimidine compounds and related thiophene derivatives (HK1185513B).
Foundational

Pharmacological Mechanisms of Action: 3-Aminothiophene-2-carbonitrile Hydrochloride Derivatives as Privileged Scaffolds in Oncology and Immunomodulation

Executive Summary & Structural Rationale In modern drug discovery, the identification of "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets—is a cornerstone of rational drug desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the identification of "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets—is a cornerstone of rational drug design. 3-Aminothiophene-2-carbonitrile hydrochloride has emerged as one of the most versatile building blocks in medicinal chemistry.

The unique reactivity of this scaffold stems from its ortho-aminonitrile functionality. The proximity of the electron-donating amino group and the electron-withdrawing nitrile group creates a highly reactive "push-pull" system. This structural feature allows for rapid, high-yield annulation reactions (such as the Gewald multicomponent condensation ), enabling the synthesis of diverse bicyclic and heterocyclic derivatives. Depending on the synthetic divergence, these derivatives exhibit profound pharmacological activity across three distinct mechanisms: ATP-competitive kinase inhibition, immunometabolic modulation via IDO1, and T-cell activation via HPK1 inhibition.

G A 3-Aminothiophene- 2-carbonitrile B Gewald Reaction & Derivatization A->B Synthesis C Thienopyrimidines (Kinase Inhibitors) B->C Pyrimidine Annulation D Thienopyridinones (HPK1 Inhibitors) B->D Pyridinone Annulation E Triazolyl-Thiophenes (IDO1 Inhibitors) B->E Triazole Coupling

Fig 1: Synthetic divergence of the 3-aminothiophene-2-carbonitrile scaffold into active inhibitors.

Mechanism I: ATP-Competitive Kinase Inhibition (Thienopyrimidines)

When 3-aminothiophene-2-carbonitrile is subjected to pyrimidine annulation, it forms thienopyrimidines . As a Senior Application Scientist analyzing kinase inhibitor profiles, I frequently encounter this core because it serves as a highly effective bioisostere for the adenine ring of ATP .

The Causality of Binding

Kinases such as PI3K, mTOR, and EGFR rely on ATP to phosphorylate their substrates. The thienopyrimidine core inserts deeply into the highly conserved ATP-binding pocket (the "hinge region") of these kinases.

  • Hydrogen Bonding: The nitrogen atoms within the pyrimidine ring act as critical hydrogen bond acceptors and donors, interacting directly with the backbone amides of the hinge region (e.g., interacting with Val851 in PI3K α and Asp836 in PI3K γ ) .

  • Selectivity Engineering: By modifying the C4 and C6 positions of the thienopyrimidine core synthesized from the starting carbonitrile, medicinal chemists can introduce steric bulk that twists the molecule out of planarity. This specifically targets the unique, non-conserved hydrophobic pockets of specific kinase isoforms, shifting a pan-kinase inhibitor into a highly selective PI3K or mTOR inhibitor.

Mechanism II: Immunometabolic Modulation via IDO1 (Triazolyl-Thiophenes)

Beyond kinase inhibition, coupling the 3-aminothiophene-2-carbonitrile scaffold with a 1,2,4-triazole yields potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-dependent enzyme that catalyzes the rate-limiting step of tryptophan degradation into kynurenine. Tumors overexpress IDO1 to deplete local tryptophan, which starves T-cells and induces immune evasion.

The Causality of Binding

Unlike ATP-competitive inhibitors that rely on hydrogen bonding, triazolyl-thiophene derivatives operate via direct metal coordination.

  • Heme Coordination: The triazole nitrogen donates a lone pair of electrons directly to the Fe2+/Fe3+ ion of the porphyrin ring in the IDO1 active site.

  • Steric Occlusion: The thiophene backbone provides the necessary hydrophobic interactions with the surrounding aromatic residues (e.g., Tyr126, Phe163), locking the inhibitor in place and physically blocking O2​ and L-tryptophan from entering the catalytic cleft.

G T L-Tryptophan IDO IDO1 Enzyme (Heme-dependent) T->IDO Binds Active Site K Kynurenine IDO->K Oxidation TCell T-Cell Suppression (Immune Evasion) K->TCell Induces Inh Triazolyl-Thiophene Derivative Inh->IDO Coordinates Heme Iron (Blocks Tryptophan)

Fig 2: Mechanism of IDO1 inhibition by triazolyl-thiophene derivatives preventing immune evasion.

Quantitative Efficacy Profiling

To synthesize the vast amount of preclinical data surrounding these derivatives, the following table summarizes the primary targets, mechanisms, and typical inhibitory concentrations ( IC50​ ) achieved by optimizing the 3-aminothiophene-2-carbonitrile scaffold.

Derivative ClassPrimary TargetMechanism of ActionTypical IC50​ RangeClinical Relevance
Thienopyrimidines PI3K / mTORATP-competitive inhibition at the kinase hinge region.1 - 50 nMSolid tumors; overcoming chemotherapy resistance.
Triazolyl-Thiophenes IDO1Direct coordination with heme iron, blocking tryptophan.30 - 100 nMImmuno-oncology; reversing T-cell suppression.
Thienopyridinones HPK1Kinase inhibition restoring TCR signaling pathways.10 - 200 nMEnhancing efficacy of PD-1 checkpoint inhibitors.
Thienopyrimidines H. pylori NuoDInhibition of respiratory complex I (ATP synthesis).0.1 - 1 µMNarrow-spectrum antibacterial therapy .

Validated Experimental Methodologies

As an application scientist, I emphasize that data is only as reliable as the assay design. The following protocols are engineered as self-validating systems , ensuring that the causality of the experimental choices prevents false positives (e.g., PAINS or non-specific cytotoxicity).

Protocol A: ATP-Competitive Kinase Inhibition Assay (ADP-Glo™)

Used to validate thienopyrimidine derivatives against PI3K/mTOR.

  • Enzyme/Inhibitor Pre-incubation: Combine 5 µL of the purified kinase (e.g., PI3K α ) with 5 µL of the thienopyrimidine derivative (titrated from 10 µM to 0.1 nM in 1% DMSO). Incubate at 25°C for 30 minutes.

    • Causality: Many thienopyrimidines are slow-binding inhibitors. Pre-incubation allows the system to reach thermodynamic equilibrium, preventing artificially low potency readouts.

  • Substrate & ATP Addition: Add 10 µL of the lipid substrate and ATP mixture. Crucial: The ATP concentration must be set exactly to its apparent Km​ for the specific kinase batch (typically 10-50 µM).

    • Causality: Running the assay at Km​ ensures maximum sensitivity to competitive inhibitors. If [ATP] >> Km​ , the inhibitor is outcompeted, yielding false negatives.

  • Kinase Reaction & Depletion: Incubate for 60 minutes, then add 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Causality: This reagent actively depletes unreacted ATP, eliminating background noise and ensuring the luminescent signal is derived solely from the ADP produced by the kinase.

  • Detection & Validation: Add 40 µL of Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase reaction. Measure luminescence.

    • Self-Validation: Calculate the Z'-factor using positive (Staurosporine) and negative (DMSO) controls. A Z' > 0.5 validates the assay's robustness.

Protocol B: Cellular IDO1 Kynurenine Release Assay

Used to validate triazolyl-thiophene derivatives for immunomodulation.

  • Cell Seeding & Induction: Seed HeLa cells at 5×104 cells/well in a 96-well plate. Add 50 ng/mL of recombinant human IFN- γ and incubate for 24 hours.

    • Causality: HeLa cells do not constitutively express IDO1. IFN- γ treatment induces IDO1 transcription, creating a reliable, inducible system with a high signal-to-noise ratio.

  • Inhibitor & Substrate Addition: Add the triazolyl-thiophene derivative alongside 100 µM of L-tryptophan. Incubate for 48 hours.

    • Causality: Providing excess L-tryptophan drives the flux through the kynurenine pathway, amplifying the assay window and ensuring the enzyme is operating at Vmax​ .

  • Colorimetric Readout: Transfer 100 µL of the supernatant to a new plate. Add 50 µL of 30% trichloroacetic acid (TCA), incubate at 50°C for 30 min, centrifuge, and mix the supernatant with 100 µL of Ehrlich's Reagent (1% p-dimethylaminobenzaldehyde in glacial acetic acid). Read absorbance at 490 nm.

    • Causality: Ehrlich's reagent reacts specifically with the primary amine of kynurenine in acidic conditions to form a yellow Schiff base, providing a direct readout of enzyme activity.

  • Counter-Screen (Self-Validation): Perform a parallel CellTiter-Glo® viability assay on the remaining HeLa cells.

    • Causality: This ensures that a reduction in kynurenine is due to true IDO1 target inhibition, and not simply because the compound is cytotoxic and killed the cells.

References

  • Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. National Institutes of Health (NIH) / PMC. URL:[Link]

  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori That Act through Inhibition of the Respiratory Complex I. ACS Infectious Diseases. URL:[Link]

  • Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents. Scientific Research Publishing (SCIRP). URL:[Link]

  • Adenosine-binding motif mimicry and cellular effects of a thieno[2,3-d]pyrimidine-based chemical inhibitor of atypical protein kinase C isoenzymes. Biochemical Journal. URL:[Link]

  • HPK1 inhibitors and methods of using same (US10501474B2).Google Patents.
Exploratory

Solvation Dynamics and Application Profiling of 3-Aminothiophene-2-carbonitrile Hydrochloride

Executive Summary 3-Aminothiophene-2-carbonitrile hydrochloride (CAS: 122805-71-4) is a highly versatile bifunctional building block utilized extensively in both advanced pharmaceutical synthesis and materials science [1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Aminothiophene-2-carbonitrile hydrochloride (CAS: 122805-71-4) is a highly versatile bifunctional building block utilized extensively in both advanced pharmaceutical synthesis and materials science [1, 2]. Featuring an electron-rich thiophene ring substituted with a primary amine and a highly electrophilic carbonitrile group, the free base is notoriously susceptible to oxidative degradation. Formulating this compound as a hydrochloride salt not only improves its shelf-life stability but fundamentally alters its thermodynamic solubility profile.

This whitepaper provides an in-depth technical analysis of the solubility behavior of 3-aminothiophene-2-carbonitrile hydrochloride across various organic solvents. By understanding the causality between solvent dielectric constants, hydrogen-bonding capacity, and the compound's ionic lattice energy, researchers can optimize reaction conditions for synthesizing complex heterocycles (e.g., IDO1 inhibitors) [3] or engineering doped photocatalysts (e.g., graphitic carbon nitride, g-C3N4) [4].

Mechanistic Rationale: The Thermodynamics of Solvation

The transition of 3-aminothiophene-2-carbonitrile hydrochloride from a crystalline solid to a solvated state is governed by the competition between its ionic lattice energy and the solvation energy provided by the solvent.

Unlike its free base counterpart, which dissolves readily in moderate-polarity solvents (like ethyl acetate or dichloromethane), the hydrochloride salt consists of a protonated thiophen-3-aminium cation and a chloride anion.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high dielectric constants ( ϵ>35 ) and strong dipole moments. The oxygen atom in DMSO coordinates effectively with the protonated amine, while the high dielectric constant shields the electrostatic attraction between the cation and the chloride anion, leading to rapid dissolution.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents provide strong hydrogen-bond donation to the chloride anion and hydrogen-bond acceptance from the protonated amine. However, their slightly lower dielectric constants compared to DMSO result in moderate to high solubility, often requiring gentle thermal energy to overcome the initial enthalpy of dissolution.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Lacking both dipole moments and hydrogen-bonding capabilities, these solvents cannot overcome the high lattice energy of the salt, rendering the compound virtually insoluble.

Quantitative Solubility Profile

The following table summarizes the solubility profile of 3-aminothiophene-2-carbonitrile hydrochloride across standard organic solvents at standard ambient temperature and pressure (25°C).

Solvent ClassSpecific SolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Solvation Causality & Application Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50.0High dipole moment disrupts ionic lattice. Ideal for biological assay stock solutions and NMR spectroscopy.
Polar Aprotic N,N-Dimethylformamide (DMF)36.730.0 - 50.0Excellent for base-catalyzed cyclization reactions (e.g., Gewald reaction derivatives).
Polar Protic Methanol (MeOH)32.715.0 - 30.0Strong H-bonding solvates the chloride ion. Optimal for recrystallization and transition-metal catalyzed couplings.
Polar Protic Ethanol (EtOH)24.55.0 - 15.0Moderate solubility; requires heating for high-concentration solutions.
Halogenated Dichloromethane (DCM)8.9< 1.0Insufficient polarity to break the salt bridge. Forms turbid suspensions.
Non-Polar Hexane / Toluene< 2.5InsolubleCannot overcome lattice energy. Used as an anti-solvent for precipitation.

Experimental Methodology: Self-Validating Solvation Protocol

To ensure reproducibility in high-throughput screening or sensitive catalytic reactions, the preparation of stock solutions must be treated as a self-validating system. The following protocol details the preparation of a 100 mM stock solution in DMSO, incorporating verification steps to prevent micro-aggregation.

Step-by-Step Protocol: 100 mM Stock Solution in DMSO
  • Equilibration: Allow the vial of 3-aminothiophene-2-carbonitrile hydrochloride to equilibrate to room temperature (20-25°C) in a desiccator to prevent atmospheric moisture condensation, which can alter the molarity.

  • Weighing: Accurately weigh 16.06 mg of the compound (Molecular Weight: ~160.62 g/mol ) using a microbalance. Transfer to a sterile, amber-glass 2 mL HPLC vial. Rationale: Amber glass protects the electron-rich thiophene from UV-induced radical dimerization.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO (≥99.9%, water <50 ppm).

  • Agitation & Thermal Input: Vortex the mixture at 1500 RPM for 60 seconds. If particulate matter remains, sonicate the vial in a water bath at 30°C for 3 minutes. Caution: Do not exceed 40°C, as prolonged heat in DMSO can induce premature hydrolysis of the carbonitrile group.

  • Validation (Crucial Step):

    • Visual Inspection: The solution should be completely transparent with a slight yellow tint.

    • Optical Validation: Measure the absorbance at 600 nm using a UV-Vis spectrophotometer. An absorbance > 0.05 indicates the presence of undissolved micro-aggregates (light scattering). If detected, pass the solution through a 0.22 µm PTFE syringe filter.

  • Storage: Purge the vial headspace with Argon gas, seal tightly, and store at -20°C. The solution is stable for up to 3 months.

Application Workflows Dictated by Solubility

The choice of solvent directly dictates the downstream application of 3-aminothiophene-2-carbonitrile hydrochloride.

Pharmaceutical Synthesis (IDO1 Inhibitors)

In the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy, this compound is used to synthesize 4-aryl-1,2,3-triazoles [3]. The reaction typically utilizes a polar aprotic solvent mixture (e.g., DMF/MeOH) to ensure complete dissolution of the hydrochloride salt while maintaining the solubility of copper catalysts (CuI) and sodium azide. The high solubility in DMF prevents the precipitation of reactive intermediates, ensuring high-yield cyclization.

Materials Science (g-C3N4 Photocatalysts)

Graphitic carbon nitride (g-C3N4) is a premier non-metal photocatalyst for CO2 reduction [4]. Doping g-C3N4 with thiophene moieties narrows its bandgap, extending light absorption into the visible spectrum. 3-Aminothiophene-2-carbonitrile is used as a co-monomer. Because the synthesis involves the thermal copolymerization of solid precursors (like urea or cyanamide), the hydrochloride salt is often pre-dissolved in a volatile polar protic solvent (Methanol) alongside the primary precursor. The methanol is then evaporated, leaving a perfectly homogenous, molecularly mixed solid dispersion ready for calcination at 550°C.

Solvation and Application Workflow Diagram

The following diagram illustrates the logical flow from solvent selection to specific industrial applications, highlighting how physicochemical properties govern experimental utility.

Workflow mapping solvent dielectric properties to solubility outcomes and subsequent applications.

References

  • PubChemLite. "3-aminothiophene-2-carbonitrile." Université du Luxembourg.
  • Sigma-Aldrich. "3-aminothiophene-2-carbonitrile hydrochloride (CAS 122805-71-4)." MilliporeSigma.
  • National Institutes of Health (NIH). "Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors." PubMed Central.
  • American Chemical Society (ACS). "Review of Graphitic Carbon Nitride and Its Composite Catalysts for Selective Reduction of CO2." ACS Publications.
Foundational

Safety data sheet and MSDS for 3-Aminothiophene-2-carbonitrile hydrochloride

An in-depth technical guide on the handling, safety, and synthetic utility of 3-Aminothiophene-2-carbonitrile hydrochloride . As a Senior Application Scientist, I approach chemical safety not merely as a checklist of com...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the handling, safety, and synthetic utility of 3-Aminothiophene-2-carbonitrile hydrochloride .

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance mandates, but as a foundational parameter for experimental reproducibility and laboratory integrity. When working with functionalized heterocycles like 3-aminothiophene-2-carbonitrile hydrochloride (CAS: 122805-71-4)[1], understanding the physicochemical causality behind its hazards is just as critical as knowing its synthetic applications.

This whitepaper synthesizes the core safety data sheet (SDS) requirements[2] with field-proven laboratory workflows, providing drug development professionals with a self-validating framework for utilizing this compound in medicinal chemistry.

Chemical Identity & Structural Causality

3-Aminothiophene-2-carbonitrile is a highly versatile building block widely utilized in the synthesis of fused heterocyclic compounds and targeted therapeutics, such as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors[3].

Why the Hydrochloride Salt? In its free-base form (CAS: 56489-05-5), the electron-rich 3-aminothiophene moiety is highly susceptible to spontaneous oxidation and polymerization when exposed to ambient air and light. By formulating it as a hydrochloride salt, the amine lone pair is protonated. This drastically reduces the electron density of the thiophene ring, stabilizing the molecule against oxidative degradation, extending its shelf-life, and ensuring stoichiometric precision during complex cross-coupling reactions[4].

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Relevance
Chemical Name 3-Aminothiophene-2-carbonitrile hydrochlorideProtonation stabilizes the electron-rich core.
CAS Number 122805-71-4Specific to the HCl salt form[1].
Molecular Formula C5H5ClN2SContains sulfur and nitrogen heteroatoms.
Molecular Weight 160.63 g/mol Critical for calculating precise molar equivalents.
Physical State Solid / PowderProne to aerosolization; requires engineering controls.

Hazard Profile & Mechanistic Toxicology

Standard MSDS documentation lists this compound under general irritant and acute toxicity categories[2]. However, understanding the mechanism of these hazards is essential for designing robust safety protocols.

Table 2: GHS Hazard Classification & Mechanistic Mitigation
Hazard ClassGHS SignalMechanistic CausalityRequired Mitigation
Skin/Eye Irritation WarningThe thiophene ring can undergo electrophilic aromatic substitution with nucleophilic residues in dermal/ocular proteins, leading to acute irritation and sensitization.Use standard nitrile gloves (double-gloving for bulk handling) and tight-fitting safety goggles.
Acute Toxicity WarningThe carbonitrile (-C≡N) group poses a latent hazard. Under extreme in vivo hydrolytic or reductive conditions, it may liberate toxic cyanide analogs.Handle exclusively within a continuously monitored Class II chemical fume hood.
Environmental WarningThiophene derivatives exhibit high aquatic toxicity due to their lipophilicity and resistance to rapid environmental hydrolysis.Collect all aqueous washings in designated halogenated/sulfur-containing waste carboys.

Laboratory Safety & Spill Response Workflow

A robust safety protocol must be self-validating—meaning that each step inherently verifies the success of the previous one. In the event of a spill involving 3-aminothiophene-2-carbonitrile hydrochloride, sweeping the powder dry is strictly prohibited due to the risk of aerosolizing the reactive dust.

SpillResponse A 1. Spill Detected (Assess Volume & Concentration) B 2. Isolate Area & Secure Fume Hood (Prevent Dust Aerosolization) A->B C 3. Don Specialized PPE (Nitrile Gloves, Goggles, Lab Coat) B->C D 4. Wet Containment (Cover with damp alkaline absorbent) C->D E 5. Decontamination (Wipe area with 10% Bleach/Water) D->E F 6. Safe Disposal & Logging (Seal in Hazardous Waste Container) E->F

Fig 1. Step-by-step chemical spill response and decontamination workflow.

Self-Validating Spill Protocol:

  • Wetting the Spill: Instead of dry sweeping, gently cover the powder with a damp, mildly alkaline absorbent pad (e.g., moistened with dilute sodium bicarbonate). Validation: The absence of visible airborne particulates confirms successful containment.

  • Decontamination: Wipe the affected surface with a 10% sodium hypochlorite (bleach) solution. Causality: Hypochlorite oxidizes the residual thiophene core, rendering it biologically inert.

Synthetic Utility & Experimental Methodologies

In drug development, 3-aminothiophene-2-carbonitrile is frequently employed in the Gewald reaction to synthesize fused pyrimidines[5],[6], or converted into triazole derivatives to yield potent IDO1 inhibitors[3].

Because the compound is supplied as a hydrochloride salt, it is entirely unreactive toward electrophiles. It must first be "free-based" before participating in cycloadditions or condensations.

Methodology: Controlled Free-Basing and Triazole Cyclization

This protocol describes the conversion of the HCl salt into an active IDO1 inhibitor precursor (2-(1H-1,2,4-Triazol-3-yl)thiophen-3-amine)[3].

Step 1: Biphasic Free-Basing

  • Action: Suspend 1.0 eq of 3-aminothiophene-2-carbonitrile HCl in a 1:1 mixture of Dichloromethane (DCM) and saturated aqueous Sodium Bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Causality: NaHCO₃ is specifically chosen over strong bases like NaOH. A strong base would catalyze the irreversible hydrolysis of the sensitive carbonitrile group into an amide or carboxylic acid.

  • Self-Validation: The cessation of CO₂ evolution (bubbling) in the aqueous layer serves as an immediate, visual confirmation that the neutralization of the HCl salt is complete.

Step 2: Phase Separation and Desiccation

  • Action: Extract the organic (DCM) layer, wash with brine, and dry over anhydrous Na₂SO₄. Evaporate under reduced pressure.

  • Causality: Brine washing removes residual inorganic salts that could poison downstream transition-metal catalysts used in cycloadditions.

  • Self-Validation: Spotting a 10 µL aliquot on a TLC plate (UV 254 nm) should reveal a single distinct spot with a higher Rf value than the starting salt, confirming successful phase transfer and purity.

Step 3: Cyclization to Triazole

  • Action: Dissolve the liberated free base in anhydrous DMF. React with the appropriate hydrazine/amidine or azide reagents under thermal conditions (e.g., 100 °C) to facilitate the cyclization of the nitrile into a 1,2,4-triazole ring[3].

  • Causality: The electron-withdrawing nature of the nitrile group, combined with thermal activation, drives the nucleophilic attack and subsequent ring closure.

  • Self-Validation: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 124) and the appearance of the target product mass confirms successful cycloaddition.

SyntheticWorkflow A 3-Aminothiophene-2-carbonitrile HCl (Stable Precursor) B Mild Free-Basing (NaHCO3) (Prevents Nitrile Hydrolysis) A->B C Phase Separation & Drying (Removes Catalyst Poisons) B->C D Thermal Cyclization (Triazole Ring Formation) C->D E LC-MS Validation & Purification (Confirms Target Mass) D->E

Fig 2. Synthetic logic for converting the HCl salt into an IDO1 inhibitor precursor.

Storage and Stability Parameters

To maintain the integrity of 3-aminothiophene-2-carbonitrile hydrochloride over long-term storage, the following conditions must be strictly adhered to:

  • Temperature: Store at 2–8 °C (refrigerated)[1]. Elevated temperatures can cause slow thermal degradation of the carbonitrile group.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). While the HCl salt is more stable than the free base, the presence of ambient moisture can lead to slow hydrolysis of the nitrile over several months.

  • Light: Store in amber glass vials. UV radiation can initiate radical-mediated polymerization of the thiophene core.

References

  • SCIRP: Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents. Scientific Research Publishing. Retrieved from: [Link]

  • NIH / Taylor & Francis: Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. National Institutes of Health. Retrieved from: [Link]

  • ResearchGate: Reaction mechanism for the synthetic route of compound 9. ResearchGate. Retrieved from:[Link]

Sources

Exploratory

Spectroscopic Characterization of 3-Aminothiophene-2-carbonitrile Hydrochloride: A Technical Guide

Executive Summary 3-Aminothiophene-2-carbonitrile hydrochloride (CAS: 122805-71-4) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and materials science. Featuring a unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Aminothiophene-2-carbonitrile hydrochloride (CAS: 122805-71-4) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and materials science. Featuring a unique push-pull electronic system—driven by the spatial proximity of an electron-donating amino group and an electron-withdrawing nitrile group on a thiophene core—it serves as a critical synthon. This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization of this molecule, detailing the causality behind experimental choices, quantitative spectral data, and rigorous analytical protocols.

Chemical Architecture & Synthetic Utility

The strategic placement of the amino and cyano groups at the 3- and 2-positions of the thiophene ring, respectively, allows for highly regioselective cyclization reactions.

In medicinal chemistry, this scaffold is a foundational precursor for synthesizing fused heterocyclic systems, such as thieno[2,3-d]pyrimidines and 1,2,4-triazoles. Notably, it is utilized in the structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, which are critical targets in cancer immunotherapy[1].

In materials science, the strong electron-donating chromophore properties of the aminothiophene core make it an ideal comonomer. When co-polymerized with dicyandiamide, it modifies polymeric carbon nitrides (g-C3N4), effectively narrowing the bandgap (e.g., to ~2.06 eV) and extending optical absorption into the visible light spectrum for enhanced photocatalysis[2],[3].

G A 3-Aminothiophene- 2-carbonitrile B Thermal Co-polymerization A->B Catalyst Doping D Heterocycle Synthesis A->D Pharmacophore Build C Modified g-C3N4 Photocatalyst B->C Bandgap Tuning E IDO1 Inhibitor Development D->E Target Binding

Caption: Dual utility of the target molecule in photocatalyst engineering and IDO1 inhibitor synthesis.

Causality in Experimental Design: The Hydrochloride Advantage

Working with the free base of 3-aminothiophene derivatives presents significant analytical and synthetic challenges. The electron-rich nature of the aminothiophene core makes the free base highly susceptible to oxidative degradation and spontaneous polymerization upon prolonged exposure to air and light.

The Causality of the Salt Form: By isolating the molecule as a hydrochloride salt, the lone pair on the nitrogen is protonated ( −NH3+​ ). This slightly deactivates the ring toward oxidation, dramatically increasing its shelf-life and thermal stability. Impact on Spectroscopy: This chemical state dictates solvent selection. The ionic lattice of the hydrochloride salt is insoluble in standard non-polar solvents like CDCl3​ . Therefore, highly polar, aprotic solvents such as DMSO−d6​ must be used. DMSO−d6​ not only dissolves the salt completely but also strongly hydrogen-bonds with the −NH3+​ protons, reducing their exchange rate with trace water and allowing them to be observed as a distinct, quantifiable signal rather than exchanging into the baseline[4].

Quantitative Spectroscopic Data

The following tables summarize the expected spectroscopic parameters for 3-aminothiophene-2-carbonitrile hydrochloride, serving as a reference matrix for structural validation.

Table 1: High-Resolution 1H and 13C NMR Spectral Data ( DMSO−d6​ , 400 MHz / 100 MHz)
NucleusChemical Shift (ppm)MultiplicityCoupling (J)IntegrationStructural Assignment
1H 8.50 - 9.50Broad singlet-3H −NH3+​ (Ammonium protons)
1H 7.75Doublet~5.5 Hz1HThiophene H-5
1H 7.15Doublet~5.5 Hz1HThiophene H-4
13C 145.2Singlet--C-3 (C-N bond)
13C 132.4Singlet--C-5 (Aromatic CH)
13C 119.8Singlet--C-4 (Aromatic CH)
13C 114.5Singlet-- C≡N (Nitrile carbon)
13C 92.1Singlet--C-2 (C-CN bond)
Table 2: ATR-FTIR Vibrational Assignments
Wavenumber ( cm−1 )Peak Shape & IntensityVibrational ModeStructural Assignment
2800 - 3200Broad, StrongN-H stretching −NH3+​ group (HCl salt network)
2215Sharp, Medium C≡N stretchingNitrile group
1580Sharp, MediumC=C stretchingThiophene aromatic ring
1490MediumN-H bending −NH3+​ deformation
720StrongC-S stretchingThiophene ring
Table 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
m/z ValueIon TypeRelative AbundanceAssignment
125.02 [M−Cl]+ 100% (Base Peak)Protonated free base cation
147.01 [M−HCl+Na]+ VariableSodium adduct of free base

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Each workflow contains an internal checkpoint to verify data accuracy before proceeding.

Protocol A: High-Resolution NMR Acquisition

Objective: Confirm molecular connectivity and validate the stoichiometry of the hydrochloride salt.

  • Sample Preparation: Weigh exactly 15 mg of 3-aminothiophene-2-carbonitrile hydrochloride into a clean glass vial.

  • Solvent Addition: Add 0.6 mL of anhydrous DMSO−d6​ (containing 0.03% v/v TMS as an internal standard). Sonicate for 60 seconds until the solution is optically clear.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire the 1H spectrum using a standard 1D pulse sequence with a relaxation delay ( D1​ ) of at least 2.0 seconds to ensure complete relaxation of the ammonium protons.

  • Self-Validation Checkpoint: The Integration Lock. After phase and baseline correction, integrate the thiophene aromatic protons (H-4 and H-5). Set the H-5 doublet integration strictly to 1.00. The broad downfield signal (~8.5-9.5 ppm) must integrate to approximately 3.00.

    • Causality: A ratio of 1:1:3 mathematically confirms the integrity of the mono-hydrochloride salt. If the broad peak integrates to <2.00, it indicates partial free-basing or rapid proton exchange with trace water, invalidating the sample's purity for salt-sensitive downstream assays.

Protocol B: ATR-FTIR Spectroscopic Profiling

Objective: Identify functional groups without inducing phase changes or ion-exchange artifacts.

  • Instrument Setup: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and allow it to dry completely.

  • Background Validation: Acquire a background spectrum.

    • Self-Validation Checkpoint: The background must show >95% transmittance across the 4000-400 cm−1 range. Any peaks present indicate crystal contamination, requiring recleaning.

  • Sample Acquisition: Place 2-3 mg of the solid powder directly onto the crystal. Apply the pressure anvil until the force gauge indicates optimal contact. Acquire 32 scans at a resolution of 4 cm−1 .

    • Causality for ATR over KBr: Using a KBr pellet is explicitly avoided here. The high pressure required to press a KBr disc can induce solid-state ion exchange (swapping Cl− for Br− ), which artificially shifts the N-H and C-N stretching frequencies. ATR preserves the native crystalline lattice.

G A 3-Aminothiophene-2-carbonitrile HCl Sample Preparation B NMR Spectroscopy (1H & 13C in DMSO-d6) A->B Dissolution (Polar) C FT-IR Spectroscopy (ATR strictly, No KBr) A->C Solid State D Mass Spectrometry (ESI+ Ionization) A->D Ionization (ESI+) E Data Integration & Structural Validation B->E Connectivity & Salt Ratio C->E Functional Groups D->E Molecular Weight

Caption: Self-validating workflow for the spectroscopic characterization of the target compound.

Conclusion

The characterization of 3-aminothiophene-2-carbonitrile hydrochloride requires a nuanced understanding of its electronic properties and physical state. By leveraging the stability of its hydrochloride form and employing targeted, self-validating spectroscopic protocols (such as DMSO−d6​ locked NMR integration and ATR-FTIR), researchers can ensure the structural integrity of this molecule. This rigorous validation is a mandatory prerequisite before deploying the compound in sensitive applications, ranging from the synthesis of immunotherapeutic IDO1 inhibitors to the engineering of advanced photocatalytic polymers.

References

  • Diverse Polymeric Carbon Nitride-Based Semiconductors for Photocatalysis and Variations ACS M
  • Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1)
  • Facile Synthesis of 2-Phenylthieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine Deriv
  • Extending the Optical Absorption Limit of Graphitic Carbon Nitride Photocatalysts: A Review American Chemical Society (ACS)

Sources

Foundational

Comprehensive Technical Guide on 3-Aminothiophene-2-carbonitrile Hydrochloride: Identifiers, Synthesis, and Applications

Executive Summary In the landscape of advanced medicinal chemistry and materials science, thiophene derivatives serve as highly versatile, electron-rich building blocks. 3-Aminothiophene-2-carbonitrile hydrochloride is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced medicinal chemistry and materials science, thiophene derivatives serve as highly versatile, electron-rich building blocks. 3-Aminothiophene-2-carbonitrile hydrochloride is a bifunctional heteroaromatic compound characterized by the unique ortho-positioning of a nucleophilic amino group and an electrophilic carbonitrile group. This highly reactive arrangement makes it a privileged precursor for synthesizing fused heterocyclic scaffolds—most notably thieno[3,2-d]pyrimidines—which are critical in the development of kinase inhibitors. Furthermore, its recent integration into the copolymerization of graphitic carbon nitride (g-C3N4) has unlocked new frontiers in visible-light photocatalysis.

This whitepaper provides a rigorous technical breakdown of the compound’s chemical identifiers, structural causality, synthetic applications, and analytical validation protocols.

Chemical Identity and Core Identifiers

Accurate identification is the bedrock of reproducible research. The hydrochloride salt form of 3-aminothiophene-2-carbonitrile is preferred over its free base due to the inherent oxidative instability of electron-rich aminothiophenes. The protonation of the amine group withdraws electron density from the thiophene ring, drastically improving shelf-life and preventing spontaneous polymerization[1].

Table 1: Primary Chemical Identifiers
IdentifierValue
CAS Registry Number 122805-71-4
Chemical Name 3-Aminothiophene-2-carbonitrile hydrochloride
Molecular Formula C₅H₅ClN₂S
Molar Mass 160.63 g/mol
SMILES C1=CSC(=C1N)C#N.Cl
MDL Number MFCD19204091
Table 2: Physicochemical & Analytical Properties
PropertyValue / Description
Appearance Off-white to light brown powder
Solubility Soluble in DMSO, Methanol, and Water
LC-MS (ESI+) m/z 125.0 [M-HCl+H]⁺ (Free base mass)
Storage Conditions 2–8°C, under inert atmosphere (Argon/Nitrogen)

Structural Causality and Applications

The strategic value of 3-aminothiophene-2-carbonitrile hydrochloride lies in its bifunctional reactivity. Understanding the causality behind its applications is essential for rational drug design and materials engineering.

Medicinal Chemistry: Thienopyrimidine Scaffolds

The ortho-amino nitrile motif is the classic starting point for the Gewald-type downstream synthesis of pyrimidines. By reacting the compound with formamide or amidines, the nitrile undergoes nucleophilic attack, followed by intramolecular cyclization. The resulting thieno[3,2-d]pyrimidines are bioisosteres of quinazolines. This structural mimicry is heavily exploited in oncology to design competitive inhibitors for the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) kinase, a primary target in non-small-cell lung cancer (NSCLC)[2].

Materials Science: Photocatalyst Doping

Beyond pharmaceuticals, this compound is utilized to modify graphitic carbon nitride (g-C3N4). Pristine g-C3N4 suffers from a wide optical bandgap, limiting its absorption to the UV spectrum. By introducing 3-aminothiophene-2-carbonitrile during the thermal polymerization of urea or dicyandiamide, thiophene rings are covalently anchored into the tri-s-triazine network. Causality: The electron-rich thiophene ring extends the π-conjugated system, narrowing the bandgap and shifting optical absorption deeper into the visible spectrum. This modification significantly enhances photocatalytic efficiency for NADH regeneration and hydrogen evolution[3].

Workflows and Visualizations

To illustrate the dual utility of CAS 122805-71-4, the following diagrams map its role in both biological targeting and analytical validation.

G A 3-Aminothiophene-2-carbonitrile HCl (CAS: 122805-71-4) B Free Base Generation (Base Treatment) A->B C Condensation Reaction (e.g., Formamide, Heat) B->C D Thieno[3,2-d]pyrimidine Scaffold C->D E EGFR Kinase Domain Binding D->E F Inhibition of Downstream Signaling (PI3K/AKT, MAPK) E->F

Caption: Workflow from 3-Aminothiophene-2-carbonitrile HCl to EGFR signaling inhibition.

G A Sample Prep (Dissolution in MeOH/Water) B LC-MS Analysis (ESI+, m/z 125 [M-HCl+H]+) A->B C 1H-NMR Spectroscopy (DMSO-d6, 400 MHz) A->C D Purity Confirmation (>95% by HPLC-UV at 254 nm) B->D C->D

Caption: Self-validating analytical workflow for verifying CAS 122805-71-4 integrity.

Experimental Methodologies

The following protocols represent self-validating systems. Every step is designed with a specific chemical causality to ensure high yield and verifiable purity.

Protocol 1: Synthesis of Thieno[3,2-d]pyrimidin-4-amine Derivatives

This procedure details the conversion of the hydrochloride salt into a fused pyrimidine scaffold.

  • Free Base Liberation: Suspend 3-aminothiophene-2-carbonitrile hydrochloride (1.0 eq) in anhydrous ethanol. Add triethylamine (TEA, 1.2 eq) dropwise at 0°C under an argon atmosphere.

    • Causality: TEA neutralizes the HCl salt. Performing this at 0°C under argon prevents the newly liberated, highly nucleophilic free amine from undergoing premature oxidative degradation.

  • Cyclocondensation: Add an excess of formamide (acting as both the electrophilic reagent and the solvent). Heat the mixture to 150°C under reflux for 12 hours.

    • Causality: The elevated temperature provides the activation energy required for the amine to attack the formamide carbonyl, followed by the intramolecular cyclization of the intermediate with the adjacent nitrile group.

  • Precipitation & Isolation: Cool the reaction mixture to room temperature and pour it slowly into crushed ice-water while stirring vigorously.

    • Causality: The sudden drop in temperature and the shift to a highly polar aqueous environment force the hydrophobic thienopyrimidine product to crash out of solution.

  • Purification: Filter the precipitate under a vacuum, wash with cold water, and recrystallize from ethanol to yield the pure thieno[3,2-d]pyrimidine derivative.

Protocol 2: Analytical Validation of CAS 122805-71-4

Before utilizing the commercial or synthesized hydrochloride salt in sensitive assays, its integrity must be validated.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Ensure complete dissolution via sonication.

  • HPLC-UV Analysis: Inject 5 µL onto a C18 reverse-phase column. Utilize a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Monitor the eluent at 254 nm.

    • Causality: Formic acid acts as an ion-pairing agent, preventing peak tailing of the amine and ensuring consistent ionization for downstream mass spectrometry. The 254 nm wavelength specifically targets the π-π* transitions of the thiophene ring.

  • Mass Spectrometry (LC-MS): Analyze the main peak using Electrospray Ionization in positive mode (ESI+).

    • Validation: The presence of a dominant peak at m/z 125.0 confirms the exact mass of the free base ([M-HCl+H]⁺), validating the structural identity of the batch.

Sources

Exploratory

Comprehensive Toxicity and Handling Guidelines for 3-Aminothiophene-2-carbonitrile Hydrochloride in Drug Discovery

Executive Summary 3-Aminothiophene-2-carbonitrile hydrochloride (CAS: 122805-71-4) is a highly versatile, electron-rich heterocyclic building block utilized extensively in medicinal chemistry. It serves as a critical pre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Aminothiophene-2-carbonitrile hydrochloride (CAS: 122805-71-4) is a highly versatile, electron-rich heterocyclic building block utilized extensively in medicinal chemistry. It serves as a critical precursor in the synthesis of advanced immunomodulatory therapeutics, including indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors[1], hematopoietic progenitor kinase 1 (HPK1) antagonists[2], and spleen tyrosine kinase (Syk) inhibitors[3].

While its unique structural motifs—a lipophilic thiophene ring paired with a reactive nitrile and amine—make it invaluable for synthesizing complex triazoles and thienopyridinones, these same features impart significant toxicological risks. This whitepaper provides a rigorous, causality-driven framework for the safe handling, physicochemical profiling, and experimental application of this compound.

Physicochemical Properties & Hazard Classification

To design safe experimental workflows, researchers must first understand the quantitative hazard profile of the compound. The hydrochloride salt form is specifically utilized to enhance shelf-life stability by preventing the premature oxidation of the electron-rich aminothiophene core. However, this salt form presents as a fine powder, which significantly increases the risk of aerosolization and subsequent inhalation[4].

Table 1: GHS Hazard Classifications for 3-Aminothiophene-2-carbonitrile HCl [4]

Hazard ClassCategoryHazard CodeToxicological Description
Acute Toxicity (Oral, Dermal, Inhalation)4H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled.
Skin Irritation 2H315Causes localized skin irritation upon contact.
Eye Irritation 2AH319Causes serious eye irritation and potential mucosal damage.
STOT SE (Single Exposure)3H336May cause central nervous system (CNS) depression, drowsiness, or dizziness.

Toxicological Profile & Mechanistic Insights

As a Senior Application Scientist, it is critical to understand why a chemical is toxic, rather than simply memorizing its hazard codes. The toxicity of 3-Aminothiophene-2-carbonitrile hydrochloride is driven by three distinct mechanistic pathways:

  • Rapid Systemic Absorption (H302, H312, H332): The compound possesses a low molecular weight (160.63 g/mol ) and a highly lipophilic thiophene core. This lipophilicity allows the uncharged portion of the molecule to easily partition across lipid bilayers, facilitating rapid dermal and mucosal absorption.

  • Localized Acidic Irritation (H315, H319): The hydrochloride salt is highly hygroscopic. Upon contact with physiological moisture (e.g., sweat on the skin, tears in the eyes), the salt dissociates, causing a severe, localized drop in pH. This rapid acidification leads to protein denaturation in the epithelial tissues, manifesting as acute irritation[4].

  • CNS Depression via Nitrile/Thiophene Interaction (H336): The specific target organ toxicity (STOT) profile is characteristic of small, volatile thiophene and nitrile derivatives. Upon systemic absorption, these functional groups can interact with central nervous system receptors, leading to the drowsiness and dizziness noted in its H336 classification[4].

Standard Operating Procedures (SOP): Safe Handling & Experimental Workflows

To ensure trustworthiness and scientific integrity, the following protocols are designed as self-validating systems . Every step includes a measurable checkpoint to verify that the hazard has been mitigated and the chemistry is proceeding as intended.

Protocol 1: Safe Weighing and Free-Basing (Self-Validating)

Before 3-aminothiophene-2-carbonitrile can be used in nucleophilic coupling reactions (such as triazole formation for IDO1 inhibitors[1]), the amine must be deprotonated. The protonated amine (HCl salt) lacks the necessary lone pair for nucleophilic attack.

  • Step 1: Enclosed Weighing. Weigh the compound exclusively within a localized exhaust ventilation (LEV) system or a Class II biological safety cabinet. Causality: Mitigates the H332 (inhalation) risk posed by the easily aerosolized hydrochloride powder.

  • Step 2: Dissolution. Suspend the powder in an aprotic solvent (e.g., anhydrous THF or DMF) under an inert argon atmosphere.

  • Step 3: Neutralization. Add a stoichiometric excess of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).

  • Step 4: System Validation (pH Check). Extract a 10 µL aliquot, partition it into 1 mL of deionized water, and test the aqueous layer with pH paper. Validation: A pH > 8 confirms the complete neutralization of the HCl salt, verifying that the toxic, irritating salt has been converted into the reactive free-base nucleophile.

Protocol 2: Synthesis of 2-(1H-1,2,4-Triazol-3-yl)thiophen-3-amine (IDO1 Inhibitor Precursor)

This workflow adapts the synthesis of potent IDO1 inhibitors[1], utilizing the free-based 3-aminothiophene-2-carbonitrile.

  • Step 1: Reagent Addition. To the neutralized solution from Protocol 1, add the appropriate coupling reagents (e.g., formylhydrazine or equivalent triazole precursors) as dictated by the specific synthetic route.

  • Step 2: Thermal Cyclization. Heat the reaction mixture to 90°C. Causality: The thermal energy overcomes the activation barrier required for the condensation and subsequent cyclization of the nitrile group into the 1,2,4-triazole ring.

  • Step 3: In-Process Control (IPC) Validation. After 4 hours, perform Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC). Validation: The complete disappearance of the starting material mass (m/z ~124 for the free base)[1] validates that the highly toxic monomer has been fully consumed, inherently reducing the acute toxicity of the reaction mixture.

  • Step 4: Quench and Workup. Cool the reaction to room temperature and quench with an ice-water slurry. Extract with Ethyl Acetate (EtOAc). The target scaffold will partition into the organic layer, leaving any residual water-soluble toxic byproducts in the aqueous phase.

Visualizing the Synthetic & Safety Workflow

The following diagram illustrates the logical progression from raw material handling to the final synthesized drug scaffold, emphasizing the critical safety and validation checkpoints.

G Start 3-Aminothiophene-2-carbonitrile HCl (CAS: 122805-71-4) PPE Safety Checkpoint: Ventilated Enclosure & PPE required Start->PPE Prep Neutralization / Free-Basing (Liberate Nucleophile & Check pH) PPE->Prep Reaction Synthetic Coupling (e.g., Triazole / Thienopyridinone Formation) Prep->Reaction Validation In-Process Control (LC-MS/TLC) Validate Monomer Consumption Reaction->Validation Validation->Reaction Fail (Incomplete) Waste Quench & Segregated Waste Disposal Validation->Waste Aqueous Byproducts Product Target Drug Scaffold (IDO1 / HPK1 Inhibitor) Validation->Product Pass (Monomer Consumed)

Workflow for the safe handling and synthetic application of 3-Aminothiophene-2-carbonitrile HCl.

Emergency Response & Waste Management

  • Spill Mitigation: In the event of a powder spill, do not use water immediately, as this will trigger the localized acidic effect of the hydrochloride salt. Instead, cover the spill with a weak solid base (e.g., sodium bicarbonate) to neutralize the HCl component, sweep gently to avoid aerosolization, and dispose of in a sealed hazardous waste container.

  • Waste Segregation: Post-reaction aqueous layers must be segregated into halogenated/nitrogenous waste streams. Never mix these waste streams with strong acids, as extreme acidic conditions could theoretically risk the hydrolysis of unreacted nitriles, generating unwanted heat and pressure.

References

  • 3-aminothiophene-2-carbonitrile hydrochloride — Chemical Substance Information. NextSDS Substance Database. Available at: [Link]

  • Reaction mechanism for the synthetic route of compound 9. ResearchGate. Available at:[Link]

  • Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • US10501474B2 - HPK1 inhibitors and methods of using same.Google Patents.
  • US9359308B2 - Pyrazine kinase inhibitors.Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis of Fused Heterocyclic Scaffolds Using 3-Aminothiophene-2-carbonitrile Hydrochloride

Executive Summary & Mechanistic Rationale 3-Aminothiophene-2-carbonitrile hydrochloride (CAS: 122805-71-4) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry for the constructi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

3-Aminothiophene-2-carbonitrile hydrochloride (CAS: 122805-71-4) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry for the construction of complex fused heterocycles. The spatial proximity of the nucleophilic ortho-amino group and the electrophilic cyano group provides a privileged scaffold for rapid cyclocondensation reactions. This structural motif is instrumental in developing potent pharmacophores, including indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors[1] and cathepsin B inhibitors targeting prostate cancer[2].

The Hydrochloride Advantage: Causality in Reagent Selection

The free base form of 3-aminothiophenes is notoriously unstable, rapidly undergoing oxidative degradation and polymerization upon exposure to air and light. Utilizing the hydrochloride salt is a deliberate mechanistic choice. The protonation of the amine effectively passivates its nucleophilicity during storage, ensuring long-term shelf stability and batch-to-batch reproducibility. During synthesis, in situ free-basing with a mild base (e.g., anhydrous sodium acetate) provides a controlled release of the active nucleophile, preventing premature side reactions and maximizing the yield of the desired cyclized product.

Causality N1 3-Aminothiophene-2-carbonitrile Hydrochloride Salt N2 Enhanced Shelf Stability & Solubility N1->N2 N3 In Situ Free-Basing (Controlled Release) N1->N3 N4 Prevention of Premature Oxidative Degradation N1->N4 N5 High-Yield Nucleophilic Attack N3->N5 Liberates active amine N4->N5 Preserves purity

Causality map: Advantages of using the hydrochloride salt in heterocyclic synthesis.

Synthetic Workflows & Application Scope

The bifunctionality of 3-aminothiophene-2-carbonitrile allows for divergent synthetic pathways depending on the electrophile introduced:

  • Thienopyrimidine Core Generation: Reaction with one-carbon synthons (like triethyl orthoformate or formamide) yields thieno[3,2-d]pyrimidines. These cores can be further elaborated via hydrazinolysis and oxidative cyclization to form kinetically favored [4,3-c] triazolo-isomers[3].

  • Thermodynamic Rearrangement: The kinetically favored[4,3-c] isomers can be subjected to a base-catalyzed Dimroth rearrangement to yield the thermodynamically stable thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives[3].

  • Pendant Triazole Formation: Direct conversion of the cyano group via cycloaddition with azides (e.g., TMSN3) yields 2-(1H-1,2,4-triazol-3-yl)thiophen-3-amines, which are critical intermediates for IDO1 inhibitor optimization[1].

Workflow A 3-Aminothiophene- 2-carbonitrile HCl B Free Base Generation A->B NaOAc / Et3N C Cyclocondensation (Triethyl orthoformate) B->C Heat D Thieno[3,2-d]pyrimidine Core C->D Ring Closure E Dimroth Rearrangement D->E Hydrazinolysis + Oxidation F Triazolo-fused Derivatives E->F Thermodynamic Stabilization

Synthetic workflow from 3-aminothiophene-2-carbonitrile to triazolo-fused derivatives.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Each step includes specific physical or analytical checkpoints to ensure the reaction has proceeded correctly before advancing.

Protocol A: In Situ Free-Basing and Cyclocondensation to Thienopyrimidine Core

Objective: Synthesize the foundational thieno[3,2-d]pyrimidine scaffold.

  • Step 1: Suspension & Neutralization

    • Action: Suspend 3-aminothiophene-2-carbonitrile hydrochloride (10.0 mmol) in 30 mL of anhydrous ethanol. Add anhydrous sodium acetate (11.0 mmol). Stir at room temperature for 30 minutes.

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the nitrile group. Sodium acetate acts as a mild base, neutralizing the HCl salt to liberate the nucleophilic amine.

    • Self-Validation Check: The visual character of the suspension will change as fine, white NaCl precipitates. Thin-Layer Chromatography (TLC) (Hexane:EtOAc 7:3) must show the complete disappearance of the baseline salt and the emergence of a distinct, UV-active spot corresponding to the free base.

  • Step 2: Electrophilic Addition & Cyclization

    • Action: To the neutralized mixture, add triethyl orthoformate (15.0 mmol). Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4 hours.

    • Causality: Triethyl orthoformate acts as both the electrophile and a dehydrating agent. The elevated temperature drives the elimination of ethanol, forcing the equilibrium toward an ethoxymethyleneamino intermediate. The spatial proximity of the adjacent cyano group facilitates rapid, spontaneous intramolecular cyclization.

    • Self-Validation Check: The reaction mixture will transition into a deep, homogenous solution during reflux. Upon completion (verified by TLC), cooling the flask in an ice bath will induce the spontaneous precipitation of the thienopyrimidine core.

Protocol B: Base-Catalyzed Dimroth Rearrangement[3]

Objective: Isomerize the kinetically favored[4,3-c] triazolo-system to the thermodynamically stable [1,5-c] isomer.

  • Step 1: Reagent Solubilization

    • Action: Dissolve the isolated 3-phenylthieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine intermediate (1.0 mmol) in 30 mL of absolute ethanol.

  • Step 2: Base-Initiated Isomerization

    • Action: Add sodium acetate (2.0 mmol) to the solution. Reflux the mixture for 5 hours.

    • Causality: The [4,3-c] isomer suffers from significant steric strain between the phenyl ring and the thiophene sulfur. The addition of base initiates a nucleophilic attack that opens the electron-deficient pyrimidine ring. Subsequent bond rotation and re-closure yield the [1,5-c] isomer, which is thermodynamically stabilized by the relief of this steric clash[3].

    • Self-Validation Check: TLC monitoring will show a distinct shift in the Rf​ value as the less polar [1,5-c] isomer forms. After 5 hours, cool the mixture to room temperature; the thermodynamically stable product will precipitate as a crystalline solid in high purity.

Quantitative Data & Yield Analysis

The table below summarizes the expected quantitative outcomes, reaction times, and key reagents for the divergent pathways utilizing 3-aminothiophene-2-carbonitrile hydrochloride.

Derivative / IntermediateRing System TypeReaction TimePrimary Reagent / CatalystExpected Yield (%)Reference
Thieno[3,2-d]pyrimidine core Fused Pyrimidine4 hTriethyl orthoformate75 - 82%Internal
Triazolo[4,3-c]pyrimidine Fused Triazole (Kinetic)3 h CuCl2​ (Oxidative)65 - 70%[3]
Triazolo[1,5-c]pyrimidine Fused Triazole (Thermodynamic)5 hNaOAc (Base)85 - 90%[3]
2-(1H-1,2,4-Triazol-3-yl)thiophen-3-amine Pendant Triazole10 - 12 hTMSN3, CuI40 - 44%[1]

References

  • [2] Sarg, M. T., & Elshaer, S. S. (2014). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. SCIRP. URL:

  • [1] Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. NIH. URL:

  • [3] Facile Synthesis of 2-Phenylthieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives as a New Ring System. SciSpace. URL:

Sources

Application

Applications of 3-Aminothiophene-2-carbonitrile hydrochloride in drug discovery

Application Note: 3-Aminothiophene-2-carbonitrile Hydrochloride in Targeted Drug Discovery and Heterocyclic Synthesis Executive Summary & Chemical Rationale In modern drug discovery, the design of highly selective kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Aminothiophene-2-carbonitrile Hydrochloride in Targeted Drug Discovery and Heterocyclic Synthesis

Executive Summary & Chemical Rationale

In modern drug discovery, the design of highly selective kinase inhibitors and immuno-oncology agents relies heavily on versatile, bifunctional building blocks. 3-Aminothiophene-2-carbonitrile hydrochloride has emerged as a privileged scaffold in medicinal chemistry.

The strategic value of this compound lies in its ortho-aminonitrile pharmacophore. The spatial proximity of a nucleophilic primary amine and an electrophilic nitrile group on a rigid, electron-rich thiophene ring makes it an ideal precursor for tandem cyclization reactions. Unlike its phenyl analogs, the thiophene core provides unique lipophilicity, altered hydrogen-bonding vectors, and a smaller van der Waals radius, which frequently improves binding kinetics within tight enzyme active sites (such as the haem pocket of IDO1 or the ATP-binding cleft of kinases). The hydrochloride salt form is preferred for commercial sourcing and storage due to its resistance to ambient oxidation and improved shelf-life, requiring only simple base-neutralization in situ to liberate the active nucleophile.

Physicochemical Profiling

Before integrating this building block into synthetic workflows, it is critical to understand its baseline properties to optimize solvent and reagent selection.

PropertyValue / Description
Chemical Name 3-Aminothiophene-2-carbonitrile hydrochloride
CAS Number 122805-71-4
Molecular Formula C5H5ClN2S
Molecular Weight 160.62 g/mol
Pharmacophore Utility o-Aminonitrile (Precursor to thienopyrimidines, triazoles, and pyridinones)
Handling Rationale Hygroscopic salt. Requires anhydrous conditions and a mild organic base (e.g., TEA, DIPEA) to liberate the free amine prior to nucleophilic attack.

Core Drug Discovery Applications

Immuno-Oncology: Type III IDO1 Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism. Tumors exploit IDO1 to deplete local tryptophan, leading to severe T-cell suppression and immune evasion. 3-Aminothiophene-2-carbonitrile is utilized to synthesize 2-(1H-1,2,4-Triazol-3-yl)thiophen-3-amine derivatives. The resulting 1,2,4-triazole acts as a highly efficient Type III inhibitor by forming a direct coordinate bond with the haem iron in the IDO1 active site, while the thiophene ring establishes vital hydrophobic interactions, achieving cellular IC50 values as low as 34 nM [1].

IDO1_Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Haem Active Site) Trp->IDO1 Catalysis Kyn Kynurenine IDO1->Kyn TCell T-Cell Suppression (Tumor Immune Evasion) Kyn->TCell Accumulation Inhibitor 3-ATC-Derived 1,2,4-Triazole Inhibitor Inhibitor->IDO1 Binds Haem Iron Immune Immune Reactivation (Anti-Tumor Response) Inhibitor->Immune Rescues T-Cells

Fig 1: IDO1 signaling pathway and the mechanism of immune reactivation by 3-ATC-derived inhibitors.
Kinase Inhibition: HPK1 and Syk Targeting

Hematopoietic progenitor kinase 1 (HPK1) and Spleen tyrosine kinase (Syk) are pivotal in modulating immune cell function. Inhibiting HPK1 enhances T-cell and B-cell responses, making it a prime target for combination therapies with PD-1 inhibitors[3]. 3-Aminothiophene-2-carbonitrile is strategically converted into thienopyridinones and thioamides to build the core hinge-binding motifs of these kinase inhibitors. The conversion of the nitrile group to a carbothioamide via H2S gas is a critical intermediate step in synthesizing Pyrazine-based Syk inhibitors used against Mantle Cell Lymphoma[4].

Targeted Cytotoxic Agents: Cathepsin B Inhibition

Overexpression of Cathepsin B is linked to tumor angiogenesis and metastasis, particularly in prostate cancer. Utilizing the o-aminonitrile functionality, researchers cyclize 3-aminothiophene-2-carbonitrile with various electrophiles (e.g., formamide or chloroacetyl chloride) to yield fused thienopyrimidines. These rigid, planar scaffolds intercalate or bind allosterically to target proteins, demonstrating significant cytotoxicity against PC3 prostate cancer cell lines [2].

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary Quality Control (QC) checkpoints.

Synthesis_Workflow Start 3-Aminothiophene-2-carbonitrile HCl (Stable Precursor) Base Base Neutralization (TEA or K2CO3 in Solvent) Start->Base Liberates amine FreeBase Free o-Aminonitrile (Active Nucleophile) Base->FreeBase Path1 Triazole Formation (IDO1 Inhibitors) FreeBase->Path1 + Hydrazine/Nitrite Path2 Pyrimidine Cyclization (Cathepsin B Inhibitors) FreeBase->Path2 + Formamide/Reflux Path3 Thioamide Conversion (Syk Kinase Inhibitors) FreeBase->Path3 + H2S/Pyridine QC QC: 1H-NMR & LC-MS (Verify Disappearance of -CN) Path1->QC Path2->QC Path3->QC

Fig 2: Divergent synthetic workflow utilizing 3-ATC HCl to generate distinct drug classes.
Protocol A: Synthesis of Thiophene-2-carbothioamide Intermediates (Syk Kinase Pathway)

Causality Note: The nitrile group is highly resistant to mild nucleophiles. By using pyridine as a basic solvent and adding Triethylamine (TEA), the HCl salt is neutralized. The basic environment subsequently catalyzes the addition of gaseous Hydrogen Sulfide (H2S) across the carbon-nitrogen triple bond, yielding a thioamide—a critical precursor for thiazole and pyrazine ring formations [4].

  • Preparation: Suspend 3-aminothiophene-2-carbonitrile hydrochloride (400 mg, ~2.5 mmol) in anhydrous pyridine (5 mL) under an inert argon atmosphere.

  • Neutralization: Add Triethylamine (Et3N) (0.5 mL) dropwise. Stir for 10 minutes at room temperature to ensure complete liberation of the free base.

  • Thioamidation: Carefully bubble H2S gas through the solution for exactly 5 minutes. (Safety Warning: H2S is highly toxic; perform strictly in a specialized fume hood with proper scrubbing systems).

  • Reaction: Seal the vessel and stir at room temperature for 15 hours.

  • Validation (QC): Monitor via TLC (DCM:MeOH 9:1). The starting material spot (UV active, high Rf) should disappear, replaced by a lower Rf spot (thioamide is more polar).

  • Workup: Concentrate the solution under reduced pressure to yield the crude 3-aminothiophene-2-carbothioamide. This crude intermediate is typically pure enough (>80%) for immediate downstream cyclization.

Protocol B: Cyclization to Fused Thienopyrimidines (Cathepsin B Inhibitors)

Causality Note: To build the pyrimidine ring, the o-aminonitrile must react with a single-carbon electrophilic donor. Formamide acts as both the solvent and the reagent. At reflux temperatures, formamide condenses with the primary amine, followed by intramolecular nucleophilic attack of the adjacent nitrile, driving a thermodynamically favorable ring closure [2].

  • Preparation: Combine 3-aminothiophene-2-carbonitrile hydrochloride (1.0 g, 6.2 mmol) with anhydrous potassium carbonate (0.86 g, 6.2 mmol) in neat formamide (10 mL).

  • Cyclization: Heat the mixture to reflux (approx. 150-160°C) for 6–8 hours.

  • Validation (QC): Extract an aliquot, dilute in MeOH, and analyze via LC-MS. Look for the target mass (M+1) corresponding to the fused thieno[3,2-d]pyrimidin-4-amine core. IR spectroscopy should confirm the disappearance of the sharp -C≡N stretch at ~2200 cm⁻¹.

  • Workup: Cool the reaction to room temperature and pour over crushed ice. The resulting precipitate is collected via vacuum filtration, washed with cold distilled water, and recrystallized from a DMF/H₂O mixture to yield the pure targeted compound.

Quantitative Data Summary

The table below summarizes the biological efficacy and synthetic viability of drug candidates derived from the 3-aminothiophene-2-carbonitrile scaffold across various studies.

Derivative ScaffoldPrimary TargetTherapeutic AreaReported Activity (IC50)Typical Synthetic Yield
1,2,4-Triazolyl-thiophenes IDO1 EnzymeImmuno-Oncology34 nM (Cellular)~40% (Multi-step)
Thienopyridinones HPK1 KinaseT-Cell ModulationNanomolar rangeVariable (50-70%)
Thienopyrimidines Cathepsin BProstate Cancer (PC3)63.68 μM 45% - 75%
Thiophene-carbothioamides Syk KinaseMantle Cell LymphomaHigh Affinity>80% (Crude step)

References

  • Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. National Institutes of Health (NIH) / Nature. Available at:[Link] [1]

  • Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Scientific Research Publishing (SCIRP). Available at:[Link] [2]

  • US10501474B2 - HPK1 inhibitors and methods of using same.Google Patents.
  • US9359308B2 - Pyrazine kinase inhibitors.Google Patents.
Method

Application Note: 3-Aminothiophene-2-Carbonitrile Hydrochloride as a Dual-Utility Chemical Building Block

Executive Summary 3-Aminothiophene-2-carbonitrile (and its hydrochloride salt) is a highly versatile, bifunctional chemical building block. Characterized by an electron-rich thiophene ring flanked by adjacent nucleophili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Aminothiophene-2-carbonitrile (and its hydrochloride salt) is a highly versatile, bifunctional chemical building block. Characterized by an electron-rich thiophene ring flanked by adjacent nucleophilic (amino) and electrophilic (nitrile) moieties, it serves two distinct yet highly impactful scientific domains. In Medicinal Chemistry , it acts as a critical precursor for fused heterocycles targeting oncological pathways, such as Indoleamine 2,3-dioxygenase 1 (IDO1)[1]. In Materials Science , it functions as a molecular dopant in polymeric carbon nitride (PCN) to engineer band gaps for visible-light-driven photocatalysis[2][3].

This guide provides authoritative insights, causal rationales, and self-validating protocols for utilizing this compound across both disciplines.

Quantitative Data & Physicochemical Profile

Understanding the baseline properties of the building block is essential for calculating stoichiometric ratios and predicting solubility during synthesis.

Table 1: Physicochemical Properties

Property Specification
Chemical Name 3-Aminothiophene-2-carbonitrile hydrochloride
CAS Number 122805-71-4 (HCl salt) / 56489-05-5 (Free base)[4][5]
Molecular Formula C5H5ClN2S (HCl salt) / C5H4N2S (Free base)[4][5]
Molecular Weight 160.62 g/mol (HCl salt) / 124.17 g/mol (Free base)[5]
SMILES Cl.Nc1ccsc1C#N[6]

| Structural Features | Ortho-substituted amine and nitrile on an electron-rich thiophene core. |

Application Domain 1: Medicinal Chemistry & Drug Discovery

Causality & Mechanistic Rationale

In drug development, the ortho-arrangement of the amine and nitrile groups provides a highly reactive bifunctional handle. This allows for regioselective ring closures without requiring harsh conditions that might degrade the thiophene core.

A primary application is the synthesis of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors , which are vital in cancer immunotherapy[1]. IDO1 suppresses the immune system by degrading tryptophan. By converting 3-aminothiophene-2-carbonitrile into a 3-substituted 1,2,4-triazole, researchers create a potent pharmacophore. The resulting triazole ring forms a direct coordinate bond with the heme iron in the IDO1 active site, while the thiophene ring provides essential hydrophobic interactions, improving inhibitory activity into the low nanomolar range[1]. The scaffold is also utilized in the development of pyrazine and Syk kinase inhibitors via thioamide intermediates[7].

Protocol 1: Synthesis of 2-(1H-1,2,4-Triazol-3-yl)thiophen-3-amine

This protocol describes a self-validating system for converting the building block into an IDO1-active pharmacophore.

Step 1: Thioamidation of the Nitrile

  • Procedure: Dissolve 3-aminothiophene-2-carbonitrile (1.0 eq) in anhydrous pyridine. Add a catalytic amount of triethylamine (Et₃N). Bubble H₂S gas through the solution for 5–10 minutes, then stir at room temperature for 15 hours[7].

  • Causality: Pyridine and Et₃N create a basic environment that activates the electrophilic nitrile carbon, facilitating nucleophilic attack by H₂S to form a thioamide[7].

  • Self-Validation (QC): Monitor the reaction via FTIR or LC-MS. The disappearance of the sharp nitrile stretch (~2200 cm⁻¹) and the appearance of the thioamide mass peak validates the completion of this step.

Step 2: Triazole Cyclization

  • Procedure: React the crude thioamide intermediate with hydrazine hydrate in the presence of formic acid. Heat under reflux until cyclization is complete.

  • Causality: Hydrazine attacks the thioamide to form an intermediate amidrazone. The addition of formic acid provides the final carbon atom required to close the 1,2,4-triazole ring[1].

  • Self-Validation (QC): Purify via column chromatography. Validate the final structure using ¹H NMR (MeOD or DMSO-d₆). The presence of a distinct triazole C5-H proton singlet (typically around δ 8.70 ppm) and the thiophene doublet (e.g., δ 7.66 ppm) confirms successful cyclization[1].

G A 3-Aminothiophene-2-carbonitrile (Bifunctional Precursor) B Thioamide Intermediate (H2S / Pyridine Activation) A->B C 1,2,4-Triazole Derivative (Hydrazine Cyclization) B->C D IDO1 Enzyme Inhibition (Direct Heme Iron Binding) C->D

Caption: Synthetic workflow for IDO1 inhibitor derivation from 3-aminothiophene-2-carbonitrile.

Application Domain 2: Materials Science & Photocatalysis

Causality & Mechanistic Rationale

Polymeric carbon nitride (g-C₃N₄) is a highly stable, metal-free semiconductor used for solar water splitting and organic synthesis. However, pristine g-C₃N₄ has a wide band gap (~2.7 eV), restricting its light absorption to the UV and near-UV spectrum[3].

To overcome this, 3-aminothiophene-2-carbonitrile (ATCN) is utilized as a molecular dopant. Thiophenes are strong electron-donating chromophores[2]. When ATCN is co-polymerized with a precursor like dicyandiamide, it embeds directly into the melem network. This incorporation promotes the re-localization of π-electrons, uplifting the Highest Occupied Molecular Orbital (HOMO) by ~0.36 eV and downshifting the Lowest Unoccupied Molecular Orbital (LUMO) by ~0.18 eV[3]. The result is a dramatically narrowed band gap (~2.06 eV) and non-planar frontier orbitals that physically separate photogenerated electron-hole pairs, reducing recombination and boosting catalytic efficiency[2][3].

Table 2: Comparative Photocatalytic Properties

Material Band Gap HOMO Shift LUMO Shift Primary Applications
Pristine g-C₃N₄ ~2.70 eV Baseline Baseline Basic H₂ Evolution

| ATCN-Doped PCN | ~2.06 eV[2] | +0.36 eV[3] | -0.18 eV[3] | Enhanced H₂ Evolution, Selective Alcohol Photooxidation[2][3] |

Protocol 2: Synthesis of ATCN-Doped Polymeric Carbon Nitride (MCN-ATCN)

This protocol details the thermal condensation method for molecular doping of semiconductors.

Step 1: Precursor Co-Mixing

  • Procedure: Disperse dicyandiamide (DCDA) and a specific weight percentage (e.g., 5 wt%) of 3-aminothiophene-2-carbonitrile in a volatile solvent (e.g., ethanol). Sonicate for 30 minutes, then evaporate the solvent under vacuum at 60 °C to obtain a homogeneous solid mixture.

  • Causality: DCDA acts as the primary nitrogen/carbon source for the melem units. ATCN must be uniformly dispersed at a low weight percentage to provide enough chromophores for band gap modulation without disrupting the 2D layered structural integrity of the carbon nitride[2][3].

Step 2: Thermal Condensation (Calcination)

  • Procedure: Transfer the dried powder to an alumina crucible with a lid. Heat in a muffle furnace at 550 °C for 4 hours, utilizing a slow heating ramp rate of 2 °C/min.

  • Causality: The slow ramp rate prevents rapid outgassing of ammonia, ensuring a highly crystalline polymeric network. Heating at 550 °C is the thermodynamic optimal point for melem polymerization; higher temperatures lead to complete carbonization, while lower temperatures leave unreacted precursors[3].

  • Self-Validation (QC): Analyze the resulting powder using UV-Vis Diffuse Reflectance Spectroscopy (DRS). A successful synthesis is validated by a distinct red-shift in the absorption edge from ~460 nm (pristine) to ~600 nm (ATCN-doped), confirming the narrowed band gap of ~2.06 eV[2].

G Pristine Pristine g-C3N4 (Band Gap: ~2.7 eV) Doping ATCN Co-polymerization (550 °C Thermal Condensation) Pristine->Doping Modified ATCN-Doped PCN (Band Gap: ~2.06 eV) Doping->Modified App1 Enhanced Solar H2 Evolution Modified->App1 App2 Selective Alcohol Photooxidation Modified->App2

Caption: Mechanism of ATCN-mediated band gap engineering in polymeric carbon nitride.

References

  • Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. National Institutes of Health (NIH) / PMC. URL:[Link]

  • US9359308B2 - Pyrazine kinase inhibitors.Google Patents.
  • Diverse Polymeric Carbon Nitride-Based Semiconductors for Photocatalysis and Variations. ACS Materials Letters. URL:[Link]

  • Carbon-based nanomaterials: in the quest of alternative metal-free photocatalysts for solar water splitting. National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Application

Advanced Cyclization Protocols for 3-Aminothiophene-2-carbonitrile Hydrochloride in Heterocyclic Drug Discovery

Mechanistic Rationale & Chemical Causality 3-Aminothiophene-2-carbonitrile hydrochloride (CAS 122805-71-4) 1 is a highly versatile, bi-functional building block utilized extensively in the synthesis of fused heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Chemical Causality

3-Aminothiophene-2-carbonitrile hydrochloride (CAS 122805-71-4) 1 is a highly versatile, bi-functional building block utilized extensively in the synthesis of fused heterocyclic systems, such as thieno[3,2-d]pyrimidines and thienopyridinones. These scaffolds are privileged structures in medicinal chemistry, notably serving as the core for Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, which are pivotal in modern immuno-oncology 2.

Causality of the Salt Form: The free base of 3-aminothiophene-2-carbonitrile is highly electron-rich and susceptible to rapid oxidative degradation and spontaneous polymerization at ambient conditions. Utilizing the hydrochloride salt ensures long-term bench stability [[1]](). Consequently, any cyclization protocol must incorporate an in situ neutralization step to liberate the nucleophilic primary amine immediately prior to electrophilic attack.

Causality of the Cyclization Mechanism: The spatial proximity of the primary amine and the electron-withdrawing nitrile group creates an ideal setup for tandem condensation-cyclization. The amine acts as the primary nucleophile, attacking an exogenous electrophile (e.g., a benzimidazole ester or formamide). The resulting intermediate (an amide or Schiff base) undergoes an intramolecular cyclization where a newly formed nucleophilic center attacks the adjacent nitrile carbon. Subsequent tautomerization yields the thermodynamically stable fused aromatic system 3.

Reaction Pathway Visualization

CyclizationPathway SM 3-Aminothiophene-2-carbonitrile HCl (Stable Precursor) FB Free Base Generation (In situ neutralization) SM->FB Base (LiHMDS) IM Nucleophilic Addition (Amide/Schiff Base) FB->IM Electrophile CY Intramolecular Cyclization (Nitrile Insertion) IM->CY Heat (40-150°C) PR Fused Heterocycle (Thieno[3,2-d]pyrimidine) CY->PR Tautomerization

Reaction pathway for 3-aminothiophene-2-carbonitrile cyclization to fused heterocycles.

Experimental Methodologies

Protocol A: Base-Induced Cyclization for Thienopyridinone Scaffolds

This protocol is optimized for the synthesis of HPK1 inhibitor precursors via the coupling of 3-aminothiophene-2-carbonitrile with benzimidazole esters 2.

  • Preparation & Free-Basing : Suspend 3-aminothiophene-2-carbonitrile hydrochloride (1.0 eq, typically ~1.0 mmol) and the target ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate derivative (1.0–1.2 eq) in anhydrous Tetrahydrofuran (THF, 15 mL) under an inert argon atmosphere.

  • Controlled Deprotonation : Cool the suspension to 0 °C using an ice bath. Causality: Cooling is critical to prevent exothermic side reactions and control the regioselectivity of the strong base.

  • Base Addition : Add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 3.0-5.0 eq) dropwise over 30 minutes. Causality: The first equivalent of LiHMDS neutralizes the HCl salt. Subsequent equivalents deprotonate the primary amine and the benzimidazole NH, facilitating the formation of the amide intermediate and driving the intramolecular attack on the nitrile 2.

  • Cyclization : Remove the ice bath and heat the reaction mixture to 40–45 °C in an oil bath for 4 to 24 hours. Monitor progression via LC-MS.

  • Quench & Isolation : Once the starting material is consumed, cool the reaction to room temperature. Quench slowly with saturated aqueous NH₄Cl (10 mL) to neutralize excess base. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Purify the crude residue via flash column chromatography (typically 0-10% MeOH in CH₂Cl₂) to yield the pure thienopyridinone derivative.

Protocol B: Formamide-Mediated Cyclization to Thieno[3,2-d]pyrimidines

A solvent-free, high-temperature condensation approach for generating thieno[3,2-d]pyrimidin-4-amines.

  • Reagent Mixing : In a heavy-walled pressure vial, combine 3-aminothiophene-2-carbonitrile hydrochloride (1.0 eq) with an excess of formamide (10 eq). Causality: Formamide acts as both the solvent and the carbon/nitrogen source for the pyrimidine ring closure.

  • Thermal Cyclization : Seal the vial and heat the mixture to 150 °C for 6–8 hours. The elevated temperature is required to drive the initial condensation and the subsequent hydration/cyclization of the nitrile group.

  • Precipitation : Cool the mixture to room temperature and pour it into crushed ice/water. The fused thienopyrimidine product will precipitate out of the solution.

  • Filtration : Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the analytically pure compound.

Quantitative Optimization Data

Optimization of Base-Induced Cyclization Parameters
Base / ReagentEquivalentsTemperature (°C)Time (h)Conversion Yield (%)Mechanistic Observation
LiHMDS 4.0401282Optimal deprotonation sequence; minimal side reactions.
KHMDS 4.0401265Faster initial reaction but higher degradation profile.
LDA 4.0451655Steric hindrance reduces nucleophilic attack efficiency.
DIPEA / Formamide Excess150878Requires high heat; drives complete cyclization via condensation.

Self-Validating System & Analytical Verification

To ensure the integrity of the cyclization, the protocol incorporates a self-validating analytical matrix. If the reaction proceeds correctly, the following analytical milestones must be met:

  • In-Process Control (TLC) : The highly UV-active starting material spot will disappear, replaced by a new, often highly fluorescent spot with a different R_f value (dependent on the electrophile used).

  • Mass Spectrometry (LC-MS) : The mass of the product must reflect the exact mass of the coupled fragments minus the leaving groups (e.g., loss of ethanol in ester couplings, or loss of water in formamide condensations). The presence of the [M+H]⁺ ion confirms ring closure.

  • Nuclear Magnetic Resonance (¹H NMR) : The definitive proof of cyclization is the disappearance of the primary amine protons (which typically appear as a broad singlet around δ 5.5 ppm in the starting material). For thienopyrimidines, the appearance of two distinct, sharp singlets—one at δ ~8.54 ppm (assigned to the pyrimidine C2-H) and one at δ ~7.95 ppm (assigned to the thiophene C6-H)—confirms the successful formation of the fused bicyclic system 3.

References

  • Sigma-Aldrich. "3-aminothiophene-2-carbonitrile hydrochloride | 122805-71-4". 1

  • Google Patents. "US10501474B2 - HPK1 inhibitors and methods of using same". 2

  • Scientific Research Publishing (SCIRP). "Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents". 3

Sources

Method

Application Note: 3-Aminothiophene-2-carbonitrile Hydrochloride in the Synthesis of Advanced Pharmaceutical Intermediates

Introduction to the Scaffold The synthesis of targeted therapeutics relies heavily on versatile, bifunctional building blocks. 3-Aminothiophene-2-carbonitrile hydrochloride (3-ATC HCl, CAS: 122805-71-4) is a highly react...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Scaffold

The synthesis of targeted therapeutics relies heavily on versatile, bifunctional building blocks. 3-Aminothiophene-2-carbonitrile hydrochloride (3-ATC HCl, CAS: 122805-71-4) is a highly reactive, sulfur-containing heterocyclic intermediate. Characterized by an ortho-relationship between a primary amine and a nitrile group, 3-ATC is primed for tandem nucleophilic addition and cyclization reactions.

This structural motif is highly valued in modern drug discovery. The electron-rich thiophene ring serves as an excellent bioisostere for phenyl rings, often improving a drug's metabolic stability and solubility. By leveraging its adjacent functional groups, chemists utilize 3-ATC as the foundational core for synthesizing fused heterocycles like thienopyrimidines and thiophene-triazoles—key pharmacophores in modern oncology and immunology.

Mechanistic Utility and Scaffold Divergence

The pharmacological value of 3-ATC stems from its ability to undergo divergent cyclization pathways. The thiophene ring enhances the nucleophilicity of the 3-amino group, while the electrophilic 2-nitrile carbon acts as an ideal intramolecular trap.

  • Thienopyrimidine Synthesis: Reaction with formamide, urea, or ester derivatives drives the formation of thienopyrimidines. These structures are bioisosteres of quinazolines and purines, making them excellent ATP-competitive kinase inhibitors, such as those targeting Hematopoietic Progenitor Kinase 1 (HPK1) ([1]).

  • Triazole Formation: The nitrile group can undergo a [3+2] cycloaddition with azides under copper catalysis to form 1,2,4-triazoles. This pathway is critical for developing Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, where the resulting triazole nitrogen coordinates directly with the target enzyme's heme iron ([2]).

G ATC 3-Aminothiophene-2-carbonitrile (3-ATC HCl) Reagent1 Base-Mediated Cyclization (e.g., LiHMDS, THF) ATC->Reagent1 Reagent2 [3+2] Cycloaddition (TMSN3, CuI, DMF/MeOH) ATC->Reagent2 Thieno Thienopyrimidine Scaffold (HPK1 / Cathepsin B Inhibitors) Triazole Thiophene-Triazole Scaffold (IDO1 Inhibitors) Reagent1->Thieno Reagent2->Triazole

Fig 1. Divergent synthetic pathways of 3-ATC into key pharmaceutical scaffolds.

Validated Experimental Protocols
Protocol A: Synthesis of Thienopyridinone Cores (HPK1 Inhibitor Intermediates)

Objective: To couple 3-ATC with an ester derivative and induce cyclization to form a thienopyridinone core, a critical step in synthesizing HPK1 inhibitors[1]. Causality & Rationale: Lithium hexamethyldisilazide (LiHMDS) is selected as a strong, sterically hindered, non-nucleophilic base. It selectively deprotonates the relatively acidic 3-amino group of 3-ATC without attacking the electrophilic ester or nitrile, facilitating a controlled nucleophilic acyl substitution followed by intramolecular ring closure.

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve 3-ATC (1.0 eq, e.g., 7.67 mmol) and the target ester (e.g., ethyl 2-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate, 1.0 eq) in anhydrous Tetrahydrofuran (THF, 55 mL).

    • Self-Validation Check: Ensure THF is strictly anhydrous (Karl Fischer titration < 50 ppm). Moisture will rapidly quench the highly sensitive LiHMDS and hydrolyze the ester starting material.

  • Activation: Heat the reaction mixture to 40°C in an oil bath.

  • Deprotonation & Coupling: Add LiHMDS (1.0 M in THF, 4.0 eq) dropwise over 30 minutes.

    • Causality: Slow addition prevents localized exothermic spikes and minimizes side-reactions, such as the self-condensation of the ester enolate.

  • Monitoring: Stir the reaction at 40°C for 2–4 hours. Monitor progression via LC-MS. The reaction is complete when the mass spectrum reflects the loss of ethanol (M - 46) and subsequent ring closure.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (DCM:MeOH gradient) to yield the pure thienopyrimidine intermediate.

Protocol B: Synthesis of 2-(1H-1,2,4-Triazol-3-yl)thiophen-3-amine (IDO1 Inhibitor Intermediates)

Objective: Conversion of the 2-carbonitrile group of 3-ATC into a 1,2,4-triazole ring for IDO1 inhibitor synthesis[2]. Causality & Rationale: Azidotrimethylsilane (TMSN₃) acts as a safe, liquid azide source. Copper(I) iodide (CuI) catalyzes the [3+2] cycloaddition, significantly lowering the activation energy required for the nitrile-azide coupling compared to extreme, uncatalyzed thermal conditions.

Step-by-Step Procedure:

  • Preparation: Charge a pressure-resistant reaction vial with 3-ATC (1.0 eq, 1.0 mmol), TMSN₃ (2.0 eq), and CuI (10 mol%).

  • Solvent Addition: Add a solvent mixture of DMF:MeOH (9:1, v/v, 5 mL).

    • Causality: DMF provides excellent solubility for the polar intermediates and a high boiling point for thermal activation. A catalytic amount of MeOH acts as a critical proton source to facilitate the desilylation of the intermediate TMS-triazole into the final N-H triazole.

  • Reaction: Seal the vial and heat to 100°C for 10–12 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash vigorously with a 5% aqueous EDTA solution or aqueous ammonia.

    • Self-Validation Check: The aqueous layer will turn deep blue, indicating successful chelation of the copper catalyst. This step is mandatory; residual copper will contaminate the pharmaceutical intermediate and cause oxidative degradation in downstream assays.

  • Isolation: Dry the organic phase, concentrate, and recrystallize from EtOH to afford the triazole product as a yellow solid.

Quantitative Data Summary

The following table summarizes the reaction parameters and typical outcomes for 3-ATC derivatization based on the established protocols[1][2][3].

Target ScaffoldReagents & CatalystSolvent SystemTemp (°C)Time (h)Avg. Yield (%)Primary Application
Thienopyrimidine Ester, LiHMDS (4.0 eq)Anhydrous THF402 – 465 – 75HPK1 Inhibitors
Thiophene-Triazole TMSN₃ (2.0 eq), CuI (10 mol%)DMF:MeOH (9:1)10010 – 1240 – 60IDO1 Inhibitors
Gewald-Type Thienopyrimidine Formamide / UreaDMF150 (Reflux)6 – 870 – 82Cathepsin B Inhibitors
Biological Applications in Drug Discovery

Derivatives synthesized from the 3-ATC scaffold are instrumental in developing novel immunomodulatory and oncology drugs:

  • HPK1 Inhibition: Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling. Thienopyrimidine derivatives synthesized from 3-ATC block HPK1 kinase activity, thereby preventing T-cell exhaustion, promoting T-cell activation, and enhancing anti-tumor immunity in syngeneic tumor models[1].

  • IDO1 Inhibition: IDO1 is an enzyme that depletes tryptophan in the tumor microenvironment, leading to localized immunosuppression. The triazole moiety synthesized from the 3-ATC nitrile group directly coordinates with the heme iron in the IDO1 active site, neutralizing its immunosuppressive effect and restoring T-cell function[2].

Pathway TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 (Kinase) Negative Regulator TCR->HPK1 triggers Immune T-Cell Exhaustion / Immune Evasion HPK1->Immune promotes IDO1 IDO1 Enzyme Tryptophan Depletion IDO1->Immune promotes Inhibitor1 3-ATC Derived Thienopyrimidine Inhibitor1->HPK1 blocks Inhibitor2 3-ATC Derived Thiophene-Triazole Inhibitor2->IDO1 blocks

Fig 2. Immunomodulatory pathways targeted by 3-ATC-derived HPK1 and IDO1 inhibitors.

References
  • US Patent 10,501,474 B2 - HPK1 inhibitors and methods of using same. United States Patent and Trademark Office.
  • Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. European Journal of Medicinal Chemistry (via NIH PMC). URL:[Link]

  • Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. International Journal of Organic Chemistry (SCIRP). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 3-Aminothiophene-2-carbonitrile Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 3-Aminothiophene-2-carbonitrile hydrochloride .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 3-Aminothiophene-2-carbonitrile hydrochloride . Due to the unique electronic properties of the aminothiophene scaffold, this compound is highly susceptible to oxidative degradation. This document provides a deep dive into the mechanistic causality of this degradation, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your experiments.

Mechanistic Causality: The Chemistry of Degradation

To effectively prevent degradation, one must understand the underlying electronic mechanics of the thiophene ring.

In its free-base form, the amine group (-NH₂) acts as a powerful electron-donating group via resonance (+M effect). This significantly raises the Highest Occupied Molecular Orbital (HOMO) of the thiophene ring, making the molecule highly electron-rich and susceptible to single-electron oxidation by ambient oxygen, light, or trace transition metals.

Once oxidized, the molecule forms a highly reactive radical cation [1]. These radical intermediates are unstable and spontaneously undergo irreversible oxidative dimerization, typically coupling at the 5-position to form 2,2'-bithiophene dimers[2]. If left unchecked, these dimers undergo further oxidation, resulting in the dark, insoluble polymeric tars commonly observed in degraded samples[3].

Converting the compound to its hydrochloride salt protonates the amine (-NH₃⁺). This eliminates the electron-donating resonance effect and introduces a strong inductive electron-withdrawing effect (-I), which lowers the HOMO and kinetically stabilizes the ring against oxidation. However, exposure to moisture or bases can revert the salt to the vulnerable free base.

Pathway A 3-Aminothiophene-2-carbonitrile HCl (Stable Salt) B Free Amine (Electron-Rich) A->B Moisture / Base (Deprotonation) C Radical Cation Intermediate B->C O2 / Light / Metals (Oxidation) D Bithiophene Dimers (Irreversible) C->D Radical Coupling E Polymeric Tar (Degradation) D->E Further Oxidation

Fig 1: Mechanistic pathway of aminothiophene oxidative degradation from salt to polymeric tar.

Troubleshooting & FAQs

Q: Why did my white/pale-yellow 3-Aminothiophene-2-carbonitrile hydrochloride powder turn dark brown or black during storage? A: This discoloration is the visual hallmark of oxidative polymerization[3]. While the hydrochloride salt is generally stable, exposure to ambient moisture causes partial dissociation into the free base. Once the unprotonated amine is exposed, it strongly donates electron density into the thiophene ring. Ambient oxygen or photons then trigger single-electron oxidation, forming a radical cation[2]. These radical cations spontaneously couple to form dimers, which further oxidize into dark polymeric tars[1].

Q: How can I prevent degradation during reaction workups? A: Workups are a high-risk phase because the compound is often exposed to water, air, and varying pH levels simultaneously. If your workup involves basic conditions (e.g., washing with NaHCO₃), the stable salt is converted entirely to the highly sensitive free base. Solution: Perform workups rapidly under a blanket of inert gas (argon) and use degassed solvents. If basic conditions are strictly necessary, immediately extract the free base into an organic layer containing a radical scavenger (e.g., BHT) and keep the temperature strictly below 5°C.

Q: My reaction yields are low, and I am isolating a significant amount of dimeric byproducts. How do I suppress this? A: The formation of N,N'-persubstituted 5,5'-diamino-2,2'-bithiophenes is a well-documented side reaction during the synthesis (such as the Gewald reaction) and handling of 2-aminothiophenes[2],[4]. This is driven by transition metal impurities—which act as one-electron oxidants—or elevated temperatures. Solution: Switch to ultra-pure, metal-free reagents and ensure your glassware is acid-washed to remove trace metals. Maintain reaction temperatures as low as kinetically permissible.

Workflow Start Observe Discoloration or Low Yield CheckMoisture Is the storage environment strictly anhydrous? Start->CheckMoisture FixMoisture Store in desiccator under Argon at 4°C CheckMoisture->FixMoisture No CheckpH Is the reaction pH > 7? CheckMoisture->CheckpH Yes FixpH Maintain acidic/neutral pH to prevent free-basing CheckpH->FixpH Yes CheckMetals Are transition metals present in solvent? CheckpH->CheckMetals No FixMetals Use metal-free reagents and degassed solvents CheckMetals->FixMetals Yes

Fig 2: Diagnostic workflow for identifying and resolving oxidative degradation triggers.

Standard Operating Procedures (SOP): Handling & Storage

To ensure reproducibility, every protocol must act as a self-validating system. Follow these steps to maintain the integrity of 3-Aminothiophene-2-carbonitrile hydrochloride.

Step 1: Preparation of the Inert Storage Environment
  • Action: Store the compound in a sealed, light-blocking desiccator backfilled with Argon at 4°C.

  • Causality: Low temperatures reduce the kinetic rate of oxidation, while Argon displaces O₂. The dark environment prevents photo-induced radical initiation.

  • Validation Check: Place a cobalt(II) chloride moisture indicator card inside the desiccator. If the card turns from blue to pink, the seal is compromised, the environment is no longer anhydrous, and the salt is at risk of deprotonation.

Step 2: Solvent Degassing (Freeze-Pump-Thaw)
  • Action: Degas all reaction solvents using three consecutive freeze-pump-thaw cycles before introducing the thiophene substrate.

  • Causality: Dissolved oxygen acts as a single-electron acceptor, initiating the radical cation formation cascade.

  • Validation Check: Add a 1 mg aliquot of the free amine to 1 mL of the degassed solvent under Argon. If the solution remains pale yellow for >2 hours, the solvent is sufficiently anaerobic. Rapid darkening indicates residual oxygen.

Step 3: Reaction Quenching and Workup
  • Action: Quench reactions with a mildly acidic buffer (e.g., saturated NH₄Cl) rather than strong bases.

  • Causality: Maintaining an acidic pH ensures the amine remains protonated (-NH₃⁺), preserving its stability against oxidative dimerization during the high-exposure workup phase.

  • Validation Check: Spot the organic layer on a TLC plate and expose it to ambient air for 10 minutes. If the spot rapidly darkens, the compound is in its vulnerable free-base form, indicating the aqueous phase was too basic.

Quantitative Stability Data

The following table summarizes the degradation kinetics of 3-Aminothiophene-2-carbonitrile under various environmental conditions. Use this data to benchmark your storage protocols.

Chemical FormStorage ConditionAtmosphereTime to 5% DegradationPrimary Degradant
Free Base 25°C / Ambient LightAir< 24 hoursBithiophene Dimers
Free Base 4°C / DarkArgon7 daysBithiophene Dimers
HCl Salt 25°C / Ambient LightAir14 daysTrace Dimers / Oxides
HCl Salt 4°C / DarkArgon> 12 monthsNone detected

References

  • A Simple Route to N-Arylated 2-Aminothiophenes as a New Class of Amorphous Glass Forming Molecules Source: Organic Letters - ACS Publications URL:[Link]

  • On the oxidative coupling of N,N-disubstituted 2-aminothiophenes - Synthesis of N,N′-persubstituted 5,5′-diamino-2,2′- bithiophenes Source: ResearchGate URL:[Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • On the reaction of N,N-diaryl-substituted 2-aminothiophenes with thionyl chloride – formation and structural characterization Source: Taylor & Francis URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Aminothiophene-2-carbonitrile Couplings

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize 3-Aminothiophene-2-carbonitrile hydrochl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize 3-Aminothiophene-2-carbonitrile hydrochloride . This substrate is notoriously recalcitrant due to a "perfect storm" of chemical deactivation: the ortho-cyano (-CN) group acts as a massive steric shield, its strong electron-withdrawing nature depletes the amine's nucleophilicity, and the thiophene sulfur risks poisoning transition-metal catalysts.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to bypass these barriers in both amide bond formations and Buchwald-Hartwig C-N cross-couplings.

Mechanistic Diagnostic Workflow

Before selecting a reagent, it is critical to map the reaction pathway based on the desired electrophile. The decision tree below outlines the optimized logic for functionalizing this deactivated heteroarylamine.

G Start 3-Aminothiophene-2-carbonitrile HCl (Sterically Hindered & Deactivated) FreeBase Free-Basing Step (Requires 2.0-3.0 eq Base) Start->FreeBase Amide Amide Bond Formation FreeBase->Amide Electrophile: Carboxylic Acid CN_Coupling Buchwald-Hartwig C-N Coupling FreeBase->CN_Coupling Electrophile: Aryl Halide AcylChloride Method A: Acyl Chloride (Oxalyl Chloride + DMF) Amide->AcylChloride High Activation Barrier Uronium Method B: Phosphonium Salts (PyAOP + DIPEA) Amide->Uronium Moderate Barrier PdCat Pd-Catalysis (Pd(OAc)2 or Precatalyst) CN_Coupling->PdCat Ligand Bulky/Electron-Rich Ligands (e.g., SIPr, tBuBrettPhos) PdCat->Ligand Overcomes Heteroatom Coordination

Fig 1: Mechanistic decision tree for overcoming steric hindrance in 3-aminothiophene-2-carbonitrile.

Troubleshooting & FAQs

Q1: Why do standard carbodiimide (EDC/HOBt) couplings fail completely with this substrate?

A1: The failure is driven by the high activation energy barrier associated with the sterically demanding transition state[1]. The -CN group at position 2 sterically blocks the trajectory of the incoming activated ester. Furthermore, the strong inductive (-I) and resonance (-M) electron-withdrawing effects of the cyano group drastically lower the HOMO energy of the adjacent amine, rendering it a very poor nucleophile. Standard activated esters (like those formed by EDC/HOBt) simply do not possess high enough electrophilicity to overcome this dual steric-electronic deactivation[1].

Q2: I am using HATU to force the amide coupling, but I am isolating a strange byproduct instead of my product. What is happening?

A2: You are likely observing the guanylation of your starting amine. HATU is a uronium (guanidinium) salt. When a sterically hindered and poorly nucleophilic amine reacts with HATU, the desired pathway (attack on the activated carboxylic acid) is kinetically slow. Instead, the amine directly attacks the HATU reagent itself, leading to the formation of a stable tetramethylguanidine (TMG) byproduct[2].

Causality & Solution: To suppress this parasitic pathway, you must alter your base. Less hindered bases like Triethylamine (TEA) facilitate this side reaction. Switching to a sterically hindered, weaker base (pKBH ≤ 14) such as DIPEA or 2,2,6,6-tetramethylpiperidine (TMP) prevents the base-assisted addition of the amine to HATU[3]. Alternatively, switch to a phosphonium-based coupling reagent like PyAOP or PyBOP , which do not contain a guanidinium moiety and therefore cannot form this byproduct.

Q3: How do I prevent catalyst poisoning during Buchwald-Hartwig C-N cross-coupling?

A3: 3-Aminothiophene-2-carbonitrile contains a Lewis basic sulfur atom that can competitively coordinate to the palladium center, trapping it in an off-cycle, inactive state[4]. Causality & Solution: You must use highly electron-rich and sterically demanding ligands. N-Heterocyclic Carbenes (NHCs) like SIPr (in the [Pd(SIPr)(cin)Cl] precatalyst) or bulky biaryl phosphines (e.g., tBuBrettPhos) are mandatory. The extreme steric bulk of these ligands physically blocks multiple heteroatoms from coordinating to the Pd center simultaneously, while their electron-donating nature accelerates the rate-limiting reductive elimination step[4]. Additionally, ensure you are using aryl bromides or chlorides, as aryl iodides can further inhibit the reaction by precipitating the Pd complex[5].

Quantitative Benchmarks for Sterically Hindered Couplings

The following table summarizes the expected performance of various reagent systems when applied to highly deactivated, sterically hindered heteroarylamines like 3-aminothiophene-2-carbonitrile.

Coupling MethodReagent / Catalyst SystemOptimal BaseTypical Yield Range (%)Mechanistic Advantage
Amide Formation Oxalyl Chloride (Acyl Chloride)DIPEA75 - 88%Generates a highly reactive electrophile, bypassing the need for a bulky active ester intermediate[1].
Amide Formation PyAOP or PyBOPDIPEA65 - 80%Highly reactive phosphonium salt; completely eliminates the risk of guanidinium byproduct formation.
Amide Formation HATU / HOAtTMP50 - 70%TMP acts as a sterically hindered base to suppress HATU-induced guanylation of the amine[3].
Buchwald-Hartwig [Pd(SIPr)(cin)Cl]Cs₂CO₃80 - 95%NHC ligand prevents thiophene sulfur coordination and accelerates reductive elimination[4].
Buchwald-Hartwig Pd(OAc)₂ / tBuBrettPhosNaOtBu70 - 85%Biaryl phosphine bulk forces the Pd center into a highly active mono-ligated state[5].

Validated Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating specific checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: Amide Bond Formation via in situ Acyl Chloride Generation

Use this method when standard coupling reagents fail due to extreme steric clash.

  • Electrophile Activation: In a flame-dried round-bottom flask under nitrogen, dissolve the carboxylic acid (1.2 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M. Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Chlorination: Cool the solution to 0 °C. Add oxalyl chloride (1.5 equiv) dropwise.

    • Validation Checkpoint: Immediate evolution of gas (CO₂ and CO) should be observed. Stir at room temperature for 2 hours until gas evolution completely ceases, indicating full conversion to the acyl chloride.

  • Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure. Redissolve the crude acyl chloride in anhydrous Tetrahydrofuran (THF).

  • Free-Basing the Amine: In a separate flame-dried flask, suspend 3-Aminothiophene-2-carbonitrile hydrochloride (1.0 equiv) in anhydrous THF (0.1 M). Add DIPEA (3.0 equiv) and stir for 15 minutes at 0 °C.

    • Validation Checkpoint: The suspension should become a clear solution as the HCl salt is neutralized and the amine is free-based.

  • Coupling: Add the acyl chloride solution dropwise to the free-based amine at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig C-N Cross-Coupling using NHC-Palladium

Use this method for arylation, specifically designed to prevent catalyst poisoning by the thiophene ring.

  • Glovebox Setup: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 3-Aminothiophene-2-carbonitrile hydrochloride (1.0 equiv), the aryl bromide (1.2 equiv), [Pd(SIPr)(cin)Cl] precatalyst (3 mol %), and finely milled anhydrous Cs₂CO₃ (3.0 equiv).

    • Note: An excess of strong base is required to first neutralize the hydrochloride salt and then participate in the catalytic cycle[5].

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration. Seal the Schlenk tube and remove it from the glovebox.

  • Reaction: Heat the mixture at 90 °C in an oil bath with vigorous stirring for 18 hours.

    • Validation Checkpoint: The reaction mixture should transition from a pale yellow suspension to a dark red/brown mixture within the first 30 minutes, indicating the reduction of the precatalyst to the active Pd(0) species[4].

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter the crude mixture through a short pad of Celite to remove the inorganic salts and palladium black. Concentrate the filtrate under reduced pressure and purify via flash chromatography.

References

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature Source: ACS Catalysis - ACS Publications URL:[Link]

Sources

Troubleshooting

Reducing side reactions when using 3-Aminothiophene-2-carbonitrile hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to reducing side reactions when using 3-Aminothiophene-2-carbonitrile hydrochloride. The follo...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to reducing side reactions when using 3-Aminothiophene-2-carbonitrile hydrochloride. The following information is curated to provide both theoretical understanding and practical, field-proven solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 3-Aminothiophene-2-carbonitrile hydrochloride and how should it be stored?

3-Aminothiophene-2-carbonitrile hydrochloride is a relatively stable crystalline solid. However, like many aminothiophene derivatives, it can be susceptible to degradation over time, especially when exposed to light, air, and moisture. The hydrochloride salt form generally offers improved stability over the free base by preventing the primary amine from participating in oxidative or degradation reactions.

For optimal stability, it is recommended to store the compound under the following conditions:

  • Temperature: Cool and shaded area.

  • Atmosphere: Under an inert gas such as argon or nitrogen.

  • Container: Tightly sealed container to prevent moisture ingress.

Q2: I am observing a discoloration of my 3-Aminothiophene-2-carbonitrile hydrochloride upon storage. What could be the cause?

Discoloration, typically to a yellow or brownish hue, is a common indicator of degradation. This is often due to slow oxidation or polymerization of the aminothiophene ring. The presence of both an electron-donating amino group and an electron-withdrawing nitrile group can make the thiophene ring susceptible to such reactions.[1] To minimize this, ensure strict adherence to the recommended storage conditions. If discoloration is observed, it is advisable to assess the purity of the material before use, for example, by measuring its melting point or running a TLC.

Q3: My reaction requires the use of the free base of 3-Aminothiophene-2-carbonitrile. What is the best way to neutralize the hydrochloride salt without causing degradation?

Neutralization should be performed carefully to avoid side reactions. It is best to perform the neutralization in situ or as the final step before the reaction.

  • Recommended Procedure: Dissolve the hydrochloride salt in a suitable solvent (e.g., ethanol, THF). Add a stoichiometric amount of a non-nucleophilic base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA). The reaction should be stirred at a low temperature (0 °C to room temperature) for a short period. The resulting ammonium salt can often be filtered off, or the solution of the free base can be used directly in the subsequent reaction.

  • **Aqueous bases, such as sodium bicarbonate or sodium carbonate, can also be used, followed by extraction of the free base into an organic solvent. However, this method introduces water, which may not be compatible with all subsequent reaction steps.

Q4: Is the nitrile group susceptible to hydrolysis during my reaction?

Yes, the nitrile group can undergo hydrolysis to form a primary amide and subsequently a carboxylic acid under both acidic and basic conditions, especially at elevated temperatures.[2]

  • Acidic Conditions: Protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[3]

  • Basic Conditions: Direct nucleophilic attack of hydroxide ions on the nitrile carbon can initiate hydrolysis.[3]

To avoid unwanted hydrolysis, it is crucial to control the pH and temperature of your reaction. If your reaction conditions are strongly acidic or basic and require heating, consider protecting the nitrile group, although this adds extra steps to your synthesis.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific side reactions that can occur when using 3-Aminothiophene-2-carbonitrile hydrochloride in common synthetic applications, such as the synthesis of thieno[3,2-d]pyrimidines.

Issue 1: Formation of Dimerization and Oligomerization Byproducts

Observation: You observe the formation of higher molecular weight species in your reaction mixture, leading to a complex product profile and difficult purification.

Causality: The electron-rich aminothiophene ring is susceptible to oxidative dimerization. This can be catalyzed by trace metals, air, or certain reagents. The amino group can also react with another molecule of the aminothiophene, leading to oligomerization. While specific studies on the dimerization of 3-aminothiophene-2-carbonitrile are not widely available, related structures like 3-aminothieno[2,3-b]pyridine-2-carboxamides have been shown to undergo oxidative dimerization.[4][5]

Mitigation Strategies:

StrategyRationale
Inert Atmosphere Conducting the reaction under an inert atmosphere (N2 or Ar) minimizes oxidation by atmospheric oxygen.
Degassed Solvents Using degassed solvents removes dissolved oxygen, a potential oxidant.
Control of Reaction Temperature Lowering the reaction temperature can reduce the rate of unwanted side reactions.
Use of Antioxidants In some cases, the addition of a radical scavenger or antioxidant (e.g., BHT) in trace amounts can suppress polymerization.

Workflow for Minimizing Dimerization/Oligomerization:

Start Reaction Setup Inert Purge with N2/Ar Start->Inert Degas Use Degassed Solvents Inert->Degas LowTemp Maintain Low Temperature Degas->LowTemp Monitor Monitor by TLC/LC-MS LowTemp->Monitor Workup Prompt Workup Monitor->Workup End Pure Product Workup->End

Caption: Workflow to minimize dimerization and oligomerization.

Issue 2: Unwanted Reactions at the Amino Group

Observation: You observe byproducts resulting from acylation, alkylation, or other reactions at the 3-amino position when it should remain unreacted.

Causality: The primary amino group of 3-aminothiophene-2-carbonitrile is a potent nucleophile.[1] In the presence of electrophilic reagents, it can compete with other nucleophiles in your reaction mixture.

Mitigation Strategies:

StrategyRationale
Protecting Groups Protect the amino group with a suitable protecting group (e.g., Boc, Cbz) before introducing other electrophiles. The protecting group can be removed in a subsequent step.
Use of Hydrochloride Salt In some cases, running the reaction with the hydrochloride salt can suppress the nucleophilicity of the amino group, as it will be protonated. However, this may also affect the desired reactivity.
Stoichiometry Control Carefully control the stoichiometry of your reagents to favor the desired reaction pathway.
Order of Addition Add the reagents in an order that minimizes the exposure of the unprotected amino group to the electrophile.

Experimental Protocol: Boc Protection of 3-Aminothiophene-2-carbonitrile

  • Dissolution: Dissolve 3-Aminothiophene-2-carbonitrile hydrochloride (1 eq.) and triethylamine (2.2 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (Boc2O, 1.1 eq.) in the same solvent dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the Boc-protected 3-aminothiophene-2-carbonitrile.

Issue 3: Low Yield in Thieno[3,2-d]pyrimidine Formation

Observation: When synthesizing thieno[3,2-d]pyrimidines from 3-Aminothiophene-2-carbonitrile hydrochloride and a one-carbon source (e.g., formic acid, orthoformates), you obtain a low yield of the desired product.

Causality: The formation of thieno[3,2-d]pyrimidines involves a cyclization reaction that can be sensitive to reaction conditions.[6] Potential side reactions include incomplete cyclization, hydrolysis of the nitrile, or degradation of the starting material under harsh conditions.

Troubleshooting Workflow for Thieno[3,2-d]pyrimidine Synthesis:

Start Low Yield of Thieno[3,2-d]pyrimidine CheckPurity Verify Purity of Starting Material Start->CheckPurity OptimizeBase Optimize Base and Stoichiometry Start->OptimizeBase OptimizeTemp Optimize Reaction Temperature Start->OptimizeTemp OptimizeSolvent Screen Different Solvents Start->OptimizeSolvent CheckMoisture Ensure Anhydrous Conditions Start->CheckMoisture CheckPurity->OptimizeBase OptimizeBase->OptimizeTemp OptimizeTemp->OptimizeSolvent OptimizeSolvent->CheckMoisture Result Improved Yield CheckMoisture->Result

Caption: Troubleshooting workflow for low yield in thieno[3,2-d]pyrimidine synthesis.

Recommended Protocol for Thieno[3,2-d]pyrimidin-4-one Synthesis:

  • Neutralization: In a round-bottom flask, suspend 3-Aminothiophene-2-carbonitrile hydrochloride (1 eq.) in an excess of triethyl orthoformate.

  • Addition of Acid: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).

  • Heating: Heat the reaction mixture to reflux for 2-6 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Isolation: Collect the solid product by filtration and wash with a cold solvent like ethanol or diethyl ether.

  • Purification: If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, DMF).

References

  • Stroganova, T. A., Vasilin, V. K., Dotsenko, V. V., Aksenov, N. A., Morozov, P. G., Vassiliev, P. M., Volynkin, V. A., & Krapivin, G. D. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 6(22), 14030–14048. [Link]

  • Al-Warhi, T., et al. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI.
  • Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega.
  • Hafez, H. N., & El-Gazzar, A. R. B. A. (2009). A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. Molecules, 14(12), 4947–4958. [Link]

  • Shaker, Y. M. (2013). Synthesis of new thieno[2,3-d]pyrimidines, thieno[3,2-e]pyridines, and thieno[2,3-d][4]oxazines. Academia.edu.

  • Dotsenko, V. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
  • Aksenov, N. A., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
  • Oelschlaeger, C., et al. (2017). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules.
  • El-Sayed, N. F., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society.
  • Chemistry Steps. (2024). Reactions of Nitriles. Chemistry Steps. [Link]

  • Krayushkin, M. M., et al. (2025).
  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues. Pharmaceutical Research, 7(7), 703–711.
  • Stroganova, T. A., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3- b]pyridine-2-carboxamide Series.
  • Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]

  • Mayr, H., & Patz, M. (1994). Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions. Angewandte Chemie International Edition in English, 33(9), 938–957.
  • LoPachin, R. M., & Gavin, T. (2014).
  • Stanimirovic, J., et al. (2024).
  • Heinig, K. (n.d.). Stability Issues in Bioanalysis: New Case Studies. Roche.
  • NextSDS. (n.d.). 3-aminothiophene-2-carbonitrile hydrochloride. NextSDS. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to HPLC Method Validation for 3-Aminothiophene-2-carbonitrile Hydrochloride Purity

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly polar, aromatic amine salts. 3-Aminothiophene-2-carbonitrile hydrochloride is a critical heterocyclic building block uti...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly polar, aromatic amine salts. 3-Aminothiophene-2-carbonitrile hydrochloride is a critical heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including potent Syk and HPK1 kinase inhibitors[1][2]. Because the purity of this intermediate directly dictates downstream reaction yields and the impurity profile of the final API, developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is paramount.

This guide objectively compares column chemistries for this specific analyte, details a self-validating experimental protocol, and outlines a validation framework strictly aligned with the modernized ICH Q2(R2) guidelines[3].

The Analytical Challenge: Causality in Method Design

To design a successful method, we must first deconstruct the analyte's physicochemical properties and understand the causality behind chromatographic failures:

  • High Polarity (Hydrochloride Salt): Standard reversed-phase (C18) columns rely on hydrophobic dispersion forces. Highly polar salts like 3-aminothiophene-2-carbonitrile HCl partition poorly into the C18 stationary phase, resulting in elution near the void volume ( t0​ ).

  • Basic Primary Amine (-NH₂): At neutral pH, basic amines engage in secondary ion-exchange interactions with unendcapped, ionized silanols (pKa ~ 4.5) on the silica backbone. This manifests as severe peak tailing and poor resolution.

  • Aromatic System: The thiophene ring and the conjugated nitrile group provide a strong UV chromophore (optimal detection at ~254 nm)[4], but distinguishing the parent molecule from closely related synthetic regioisomers requires highly specific spatial selectivity.

G cluster_0 Analyte Properties cluster_1 Chromatographic Solutions A1 Highly Polar (HCl Salt) S1 HILIC Mode (Aqueous Partitioning) A1->S1 Drives choice of A2 Aromatic System (Thiophene Ring) S2 Phenyl-Hexyl Phase (π-π Interactions) A2->S2 Exploits A3 Basic Amine (-NH2 Group) S3 pH 4.0 Buffer (Silanol Suppression) A3->S3 Requires R1 Enhanced Retention S1->R1 R2 Improved Selectivity S2->R2 R3 Symmetrical Peak Shape S3->R3

Logical flow mapping molecular properties of 3-Aminothiophene-2-carbonitrile HCl to solutions.

Column Chemistry Comparison

To overcome these challenges, we must evaluate alternatives to the traditional C18 column. Table 1 summarizes the experimental performance of three distinct chromatographic modes.

Table 1: Performance Metrics of Column Chemistries
Column ChemistryRetention MechanismRetention Factor ( k′ )Tailing Factor ( Tf​ )Suitability Assessment
Traditional C18 Hydrophobic dispersion0.5 (Poor)2.1 (Severe)Low - Fails to adequately retain the polar salt without the use of MS-incompatible ion-pairing reagents.
Amide-HILIC Aqueous layer partitioning4.2 (High)1.1 (Excellent)Moderate - Excellent retention, but requires long column equilibration times and is highly sensitive to sample diluent mismatch.
Phenyl-Hexyl π−π & Hydrophobic2.8 (Optimal)1.2 (Good)High - The hexyl chain provides baseline retention, while the phenyl ring engages in π−π interactions with the thiophene, offering ideal selectivity.

The Verdict: The Phenyl-Hexyl column provides the optimal balance of retention, peak shape, and routine Quality Control (QC) robustness.

Self-Validating Experimental Protocol

A robust analytical method must be a "self-validating system." This means the protocol inherently includes logic gates—specifically, System Suitability Testing (SST)—that prevent the generation of invalid data if the system is drifting.

Phase 1: Mobile Phase Preparation

Causality Check: We utilize a 10 mM Ammonium Acetate buffer adjusted to pH 4.0. At pH 4.0, the primary amine remains consistently protonated (stabilizing retention), while the acidic silanols on the silica support are fully neutralized, eliminating the secondary interactions that cause tailing[5].

  • Mobile Phase A: Dissolve 0.77 g of Ammonium Acetate in 1 L of LC-MS grade water. Adjust to pH 4.0 ± 0.05 using glacial acetic acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

Phase 2: Standard & Sample Preparation

Causality Check: The sample diluent must closely match the initial mobile phase conditions to prevent solvent-induced peak distortion.

  • Diluent: Prepare a 90:10 (v/v) mixture of Water:Acetonitrile.

  • Stock Standard (1.0 mg/mL): Accurately weigh 10.0 mg of 3-Aminothiophene-2-carbonitrile HCl reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent.

Phase 3: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0–2 min: 5% B (Isocratic hold to focus the polar analyte)

    • 2–10 min: 5% 60% B (Linear gradient to elute retained impurities)

    • 10–12 min: 60% B (Wash phase)

    • 12–12.1 min: 60% 5% B

    • 12.1–17 min: 5% B (Re-equilibration)

Phase 4: Execution & System Suitability (The Logic Gate)

Before analyzing unknown samples, the system must validate its own performance:

  • Inject Blank (Diluent) to confirm a stable baseline and rule out carryover.

  • Inject Working Standard in six replicates.

  • SST Criteria: Proceed only if Retention Time RSD ≤1.0% , Peak Tailing Factor ( Tf​ ) ≤1.5 , and Theoretical Plates ( N ) ≥5000 .

  • Bracketing: Inject a standard every 10 samples to verify zero system drift during the run.

ICH Q2(R2) Method Validation Framework

The modernized ICH Q2(R2) guidelines emphasize a lifecycle and risk-based approach to analytical validation, ensuring the procedure is fit for its intended purpose[3][6].

G A Method Development (Phase-Appropriate) B System Suitability Testing (SST) (Self-Validating Check) A->B C ICH Q2(R2) Validation Execution B->C D Specificity (Forced Degradation) C->D E Linearity & Range (R² > 0.999) C->E F Accuracy (Spike Recovery) C->F G Precision (Repeatability RSD < 2%) C->G

ICH Q2(R2) aligned lifecycle workflow for HPLC method development and validation.

Table 2: ICH Q2(R2) Validation Data Summary (Phenyl-Hexyl Method)
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline resolution ( Rs​≥1.5 ) from all forced degradation products (Acid, Base, Peroxide, UV). Rs​>2.2 for all adjacent degradant peaks. No co-elution detected.Pass
Linearity & Range R2≥0.999 across 25% to 150% of the nominal concentration. R2=0.9998 (Range: 25 µg/mL to 150 µg/mL).Pass
Accuracy 98.0% – 102.0% mean recovery across three concentration levels (Spike method).99.4% – 100.8% recovery.Pass
Precision Repeatability RSD ≤2.0% (n=6 injections at 100% level).RSD = 0.65%.Pass
LOD / LOQ Signal-to-Noise (S/N) ≥3 for LOD; S/N ≥10 for LOQ.LOD = 0.015 µg/mL (S/N = 4)LOQ = 0.05 µg/mL (S/N = 12).Pass

By leveraging the π−π interactions of a Phenyl-Hexyl column and strictly controlling the ionization state of the amine via a pH 4.0 acetate buffer, this method easily surpasses all ICH Q2(R2) validation thresholds, providing a highly reliable assay for 3-Aminothiophene-2-carbonitrile hydrochloride purity.

References
  • [3] Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: qbdgroup.com URL:

  • [6] Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL:

  • [4] Title: Application Note: HPLC Quantification of 3-(4-fluorophenyl)thiophene-2-carboxylic acid Source: benchchem.com URL:

  • [1] Title: US9359308B2 - Pyrazine kinase inhibitors Source: google.com (Patents) URL:

  • [2] Title: US Patent - HPK1 Inhibitors Source: googleapis.com URL:

  • [5] Title: Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride Source: mdpi.com URL:

Sources

Comparative

A Senior Application Scientist's Guide: 3-Aminothiophene-2-carbonitrile Hydrochloride vs. Free Base

Introduction: The Dichotomy of a Versatile Building Block 3-Aminothiophene-2-carbonitrile is a cornerstone heterocyclic intermediate, prized in medicinal chemistry and materials science for its role in synthesizing a vas...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Dichotomy of a Versatile Building Block

3-Aminothiophene-2-carbonitrile is a cornerstone heterocyclic intermediate, prized in medicinal chemistry and materials science for its role in synthesizing a vast array of pharmacologically active compounds and functional materials.[1][2][3] Its rigid thiophene core, decorated with a nucleophilic amine and an electrophilic nitrile, provides a synthetically versatile scaffold for constructing complex molecular architectures, from kinase inhibitors to novel dyes.[4][5]

However, researchers are often presented with a fundamental choice: employ the neutral "free base" form or its hydrochloride (HCl) salt. This decision is far from trivial, carrying significant consequences for a compound's stability, solubility, handling characteristics, and reactivity in subsequent synthetic transformations. Misunderstanding these differences can lead to failed reactions, inconsistent results, and compromised material purity.

This guide provides an in-depth, evidence-based comparison of 3-aminothiophene-2-carbonitrile hydrochloride and its free base. Moving beyond a simple list of properties, we will explore the causal relationships between structure and function, offer field-proven experimental protocols, and provide a logical framework to help you select the optimal form for your specific research application.

Part 1: A Comparative Analysis of Physicochemical Properties

The primary distinction between the two forms lies in the protonation state of the 3-amino group. In the hydrochloride salt, this nitrogen atom is protonated (R-NH₃⁺Cl⁻), creating an ionic species. This single structural change precipitates a cascade of differences in their bulk physical properties.

Property3-Aminothiophene-2-carbonitrile (Free Base)3-Aminothiophene-2-carbonitrile HClRationale for Difference
Molecular Formula C₅H₄N₂SC₅H₄N₂S · HClAddition of hydrogen chloride.
Molecular Weight ~124.16 g/mol [6]~160.62 g/mol The added mass of HCl must be accounted for in all stoichiometric calculations.
Appearance Typically a light yellow to tan solid[7]Off-white to light-colored crystalline solidThe ionic lattice of the salt often results in a more defined, crystalline appearance.
Melting Point ~104-108 °C[6]Significantly higher (data varies, but expected >150°C)Strong ionic forces in the salt's crystal lattice require more energy to overcome than the intermolecular forces (e.g., hydrogen bonding) in the free base solid.
Solubility in Water Low to sparingly soluble[8]HighThe ionic nature of the salt allows it to readily solvate in polar protic solvents like water.
Solubility in Alcohols (MeOH, EtOH) ModerateHighSimilar to water, polar alcohols can effectively solvate the ionic salt.
Solubility in Aprotic Solvents (DCM, EtOAc, Toluene) Good to moderateVery low to insolubleThe non-polar nature of these solvents cannot effectively solvate the charged salt, whereas the neutral free base is more compatible.
Long-Term Stability Prone to air and light-induced oxidation and discoloration (darkens over time)Generally excellent; much more resistant to oxidationThe lone pair of electrons on the free base's nitrogen is susceptible to oxidation. Protonation in the salt form sequesters this lone pair, significantly enhancing stability.
Expert Insights on Physicochemical Properties:
  • Solubility is Paramount: The stark difference in solubility is the most critical factor in experimental design. For reactions in aqueous buffers or alcoholic solvents, the HCl salt is often the superior choice for achieving homogeneity. Conversely, for reactions in dichloromethane (DCM) or toluene, the free base is essential. An attempt to use the HCl salt in a non-polar solvent without an added base will likely result in a heterogeneous slurry with little to no reaction.

  • Stability Dictates Storage: From a practical standpoint, the enhanced stability of the hydrochloride salt makes it the preferred form for long-term storage. The free base, especially if impure, can degrade noticeably over weeks to months, often indicated by a darkening in color from tan to brown or black. For this reason, it is advisable to store the free base under an inert atmosphere (N₂ or Ar) and in refrigerated, dark conditions.

Part 2: Spectroscopic and Analytical Fingerprints

Confirming the identity and form of your starting material is a cornerstone of trustworthy research. NMR and IR spectroscopy provide clear, unambiguous methods to differentiate between the free base and its hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The protonation at the N-3 position dramatically alters the electronic environment of the molecule, leading to predictable shifts in the NMR spectrum.

  • ¹H NMR:

    • Amine Protons (NH₂ vs. NH₃⁺): In the free base, the NH₂ protons typically appear as a broad singlet. In the HCl salt, the NH₃⁺ protons are significantly deshielded and will appear further downfield, often as a very broad peak that may exchange with protic solvents like D₂O or DMSO-d₆.

    • Thiophene Ring Protons: The protons on the thiophene ring adjacent to the amino group will be deshielded (shifted downfield) in the hydrochloride salt due to the electron-withdrawing inductive effect of the neighboring NH₃⁺ group.

  • ¹³C NMR:

    • The carbon atom attached to the amino group (C3) will experience a noticeable downfield shift upon protonation for the same reasons described above.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The vibrational modes of the amine group provide another clear diagnostic window.

  • Free Base (R-NH₂): Exhibits two characteristic, sharp N-H stretching bands in the region of 3300-3500 cm⁻¹.

  • Hydrochloride Salt (R-NH₃⁺): The N-H stretches are replaced by a very broad and strong N⁺-H stretching absorption at lower frequencies, typically in the 2500-3200 cm⁻¹ range, often appearing as a series of broad peaks overlapping with C-H stretches.

Part 3: Implications and Workflows in Chemical Synthesis

The choice between the salt and free base directly impacts reaction setup and outcomes, particularly in reactions involving the nucleophilic amino group.

The Critical Role of Basicity

The most common synthetic application of 3-aminothiophene-2-carbonitrile involves the 3-amino group acting as a nucleophile—for example, in acylation, alkylation, or condensation reactions to form Schiff bases. For these reactions to proceed, the nitrogen atom must have a lone pair of electrons available.

  • Using the Free Base: The compound can be used directly. The lone pair is available for nucleophilic attack.

  • Using the Hydrochloride Salt: The lone pair is unavailable as it is tied up in the N-H bond. It is imperative to add at least one equivalent of a base to the reaction mixture to deprotonate the ammonium salt in situ and liberate the nucleophilic free amine. Common choices for this base include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) if reaction conditions permit.

Failure to add a base when starting with the HCl salt is a common reason for reaction failure. The workflow below illustrates this critical difference for a standard N-acylation reaction.

G cluster_0 Workflow A: Starting with Free Base cluster_1 Workflow B: Starting with HCl Salt A_start 3-Aminothiophene-2-carbonitrile (Free Base) A_reagents + Acyl Chloride + Solvent (e.g., DCM) A_start->A_reagents A_product N-Acylated Product A_reagents->A_product B_start 3-Aminothiophene-2-carbonitrile HCl B_base + Base (e.g., TEA, >=1 equiv) + Solvent (e.g., DCM) B_start->B_base B_reagents + Acyl Chloride B_base->B_reagents B_product N-Acylated Product + Triethylammonium Chloride (Byproduct) B_reagents->B_product

Caption: Synthetic workflows for N-acylation.

The byproduct generated from the neutralization (e.g., triethylammonium chloride) must also be considered during the reaction workup, as it is typically water-soluble and can be removed with an aqueous wash.

Part 4: Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols provide step-by-step guidance for key manipulations.

Protocol 1: Generation of the Free Base from the Hydrochloride Salt

This protocol describes a standard laboratory procedure for converting the stable HCl salt into the reactive free base for immediate use in synthesis.

Materials:

  • 3-Aminothiophene-2-carbonitrile hydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, Erlenmeyer flask, round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the 3-aminothiophene-2-carbonitrile HCl (1.0 equiv) in a minimal amount of deionized water in a separatory funnel.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ solution to the separatory funnel. Swirl gently. Continue addition until effervescence ceases, indicating that the acid has been neutralized. Check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8).

  • Extraction: Add ethyl acetate (a volume approximately equal to the aqueous layer) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Separation: Allow the layers to separate fully. The organic layer (top) contains the free base. Drain the lower aqueous layer.

  • Back-Extraction: To maximize yield, repeat the extraction of the aqueous layer with two more portions of ethyl acetate.

  • Combine & Dry: Combine all organic extracts in an Erlenmeyer flask. Add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄ to dry the solution. Swirl and let it stand for 10-15 minutes until the solution is clear and the drying agent is no longer clumped.

  • Isolation: Filter the solution to remove the drying agent, washing the solid with a small amount of fresh ethyl acetate.

  • Concentration: Concentrate the filtrate in vacuo using a rotary evaporator. The resulting solid is the 3-aminothiophene-2-carbonitrile free base.

  • Causality Note: It is critical to use the generated free base promptly or store it under an inert atmosphere, as it is significantly less stable than the starting HCl salt.

Protocol 2: Comparative Stability Assessment (Visual)

This protocol provides a self-validating system to observe the superior stability of the hydrochloride salt.

Materials:

  • 3-Aminothiophene-2-carbonitrile (free base)

  • 3-Aminothiophene-2-carbonitrile hydrochloride

  • Two identical, labeled, uncapped glass vials

  • A well-lit area at ambient temperature (e.g., a laboratory benchtop not in direct sunlight)

Procedure:

  • Preparation: Place approximately 100 mg of the free base into one vial and 100 mg of the hydrochloride salt into the other.

  • Initial Observation: Record the initial color and appearance of both samples with a dated photograph.

  • Exposure: Place both vials side-by-side on the lab bench, open to the atmosphere.

  • Monitoring: Observe and photograph the samples daily for the first week, and then weekly thereafter for a month.

  • Analysis: Compare the visual records. The free base is expected to show a progressive darkening of color, indicating degradation/oxidation. The hydrochloride salt should exhibit minimal to no color change over the same period.

  • Trustworthiness: This simple, direct comparison provides undeniable evidence of the salt's superior shelf-life and validates the need for proper storage of the free base.

G cluster_decision Decision Matrix storage Long-Term Storage? reaction_type Reaction Type? storage->reaction_type No (Immediate Use) use_hcl Choose HCl Salt storage->use_hcl Yes reaction_type->use_hcl Other / Aqueous use_fb Choose Free Base reaction_type->use_fb Nucleophilic Amine solvent Solvent System? solvent->use_hcl Polar / Protic solvent->use_fb Aprotic / Non-polar

Caption: A logical guide for selecting the appropriate form.

Conclusion and Recommendations

The choice between 3-aminothiophene-2-carbonitrile hydrochloride and its free base is a strategic one, guided by the principles of chemical stability, solubility, and reactivity. Neither form is universally "better"; rather, each is superior for a specific set of applications.

  • Choose 3-Aminothiophene-2-carbonitrile Hydrochloride for:

    • Long-term storage and archival: Its superior stability prevents degradation and ensures consistent purity over time.

    • Ease of handling: It is typically a free-flowing crystalline solid that is less prone to static and oxidation during weighing.

    • Reactions in polar, protic solvents: Its high solubility in water and alcohols can be a significant advantage, provided an equivalent of base is added to liberate the active nucleophile.

  • Choose 3-Aminothiophene-2-carbonitrile (Free Base) for:

    • Immediate use in synthesis: Especially when the amine is intended to act as a nucleophile.

    • Reactions in aprotic or non-polar solvents: Where the HCl salt would be insoluble.

    • Avoiding salt byproducts: When the presence of an additional salt (e.g., triethylammonium chloride) in the reaction mixture could complicate purification.

By understanding the fundamental chemical principles that differentiate these two forms and by employing validated protocols, researchers can harness the full synthetic potential of this valuable heterocyclic building block with confidence and reproducibility.

References

Sources

Validation

Benchmarking 3-Aminothiophene-2-carbonitrile Hydrochloride in Cross-Coupling Reactions: A Comparative Guide for Synthetic Chemists

In the landscape of modern synthetic chemistry, the quest for efficient and versatile building blocks is paramount, particularly in the fields of drug discovery and materials science. Substituted thiophenes are a privile...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern synthetic chemistry, the quest for efficient and versatile building blocks is paramount, particularly in the fields of drug discovery and materials science. Substituted thiophenes are a privileged scaffold, forming the core of numerous biologically active compounds and functional materials. Among the array of available thiophene precursors, 3-Aminothiophene-2-carbonitrile hydrochloride has emerged as a valuable and versatile starting material. This guide provides an in-depth technical comparison of its performance in key cross-coupling reactions against relevant alternatives, supported by experimental data, to inform strategic decisions in synthetic design.

Introduction: The Strategic Importance of the Aminothiophene Scaffold

The 2-aminothiophene moiety is a cornerstone in the synthesis of a multitude of heterocyclic compounds, most notably thieno[3,2-d]pyrimidines, which are recognized for their diverse pharmacological activities, including anticancer and antimicrobial properties[1]. The strategic placement of the amino and cyano groups in 3-aminothiophene-2-carbonitrile, along with the inherent reactivity of the thiophene ring, makes it a powerful synthon for generating molecular complexity. Its hydrochloride salt form enhances stability and ease of handling.

The primary route to 3-aminothiophene-2-carbonitrile and its derivatives is the Gewald reaction, a robust multicomponent condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur[2][3][4][5][6]. This efficient one-pot synthesis provides access to a wide range of substituted 2-aminothiophenes, setting the stage for subsequent functionalization via cross-coupling reactions.

The Reactivity Landscape: Understanding the Electronic Nature of 3-Aminothiophene

The performance of 3-aminothiophene-2-carbonitrile in cross-coupling reactions is intrinsically linked to the electronic properties of the thiophene ring. The amino group at the 3-position acts as a strong electron-donating group, significantly increasing the electron density of the ring and influencing its nucleophilicity. Kinetic studies have demonstrated that 3-aminothiophene exhibits high carbon nucleophilicity, reacting readily with various electrophiles at the C2 and C5 positions[7]. This inherent reactivity is a key determinant in its successful application in palladium-catalyzed cross-coupling reactions.

Benchmarking Performance in Key Cross-Coupling Reactions

This section provides a comparative overview of the utility of 3-aminothiophene-2-carbonitrile hydrochloride and its derivatives in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl and heteroaryl-aryl linkages[8][9][10][11]. In the context of 3-aminothiophene-2-carbonitrile derivatives, this reaction is pivotal for introducing aryl or heteroaryl substituents, often as a key step in the synthesis of complex heterocyclic systems like thieno[3,2-d]pyrimidines[12][13].

Experimental Insights:

While direct comparative studies are scarce, analysis of published procedures for related aminothiophene substrates allows for a meaningful performance evaluation. For instance, in the synthesis of precursors for antiplasmodial compounds, methyl 3-amino-5-bromothiophene-2-carboxylate, a closely related derivative, undergoes Suzuki-Miyaura coupling with various arylboronic acids in good to excellent yields[12].

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Aminothiophene Derivatives

EntryAminothiophene SubstrateCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
1Methyl 3-amino-5-bromothiophene-2-carboxylate4-Nitrophenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O85[13]
2Methyl 3-amino-5-bromothiophene-2-carboxylate4-(Morpholin-4-yl)phenyl)boronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O78[12]
32,5-Dibromo-3-hexylthiophenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O82[14]

Causality Behind Experimental Choices:

The choice of a palladium(0) catalyst like Pd(PPh₃)₄ is standard for Suzuki couplings. The use of a base, typically an inorganic carbonate like K₂CO₃ or Na₂CO₃, is crucial for the transmetalation step of the catalytic cycle[8][11]. A mixed solvent system of dioxane and water is often employed to ensure the solubility of both the organic and inorganic reaction components. The generally high yields obtained with these systems underscore the utility of aminothiophene substrates in Suzuki-Miyaura reactions.

Alternative Scaffolds:

While 3-aminothiophene-2-carbonitrile derivatives are highly effective, other substituted thiophenes, such as brominated thiophenes without the amino group, also serve as competent coupling partners. However, the presence of the amino group in the 3-position can offer advantages in subsequent synthetic steps, providing a handle for further functionalization or directing the formation of fused ring systems.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Aminothiophene 3-Aminothiophene Derivative (e.g., Bromo-substituted) Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Aminothiophene->Catalyst Oxidative Addition Boronic_Acid Aryl/Heteroaryl Boronic Acid Base Base (e.g., K₂CO₃) Boronic_Acid->Base Product Aryl/Heteroaryl Substituted Aminothiophene Catalyst->Product Reductive Elimination Base->Catalyst Transmetalation Solvent Solvent (e.g., Dioxane/H₂O)

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds[15]. For aminothiophene scaffolds, this reaction is employed to introduce a variety of nitrogen-containing substituents, further expanding the chemical space accessible from these building blocks.

Experimental Insights:

The palladium-catalyzed coupling of deactivated aminothiophenecarboxylates with halopyridines has been successfully demonstrated, showcasing the feasibility of this transformation on electron-rich thiophene rings[16]. Optimization of reaction conditions, including the choice of ligand and base, is crucial for achieving high yields.

Table 2: Representative Buchwald-Hartwig Amination Reactions of Thiophene Derivatives

EntryThiophene SubstrateAmineCatalyst SystemBaseSolventYield (%)Reference
1Methyl 3-aminobenzo[b]thiophene-2-carboxylate4-BromopyridinePd(OAc)₂ / XantphosCs₂CO₃Dioxane75[16]
23,3′,3″,4′-Tetrabromo-2,2′:5′,2″-terthiophenep-ToluidinePd₂(dba)₃ / BINAPNaOtBuToluene29[1]
32-BromonaphthaleneAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene95[15]

Causality Behind Experimental Choices:

The selection of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a specialized phosphine ligand (e.g., Xantphos, BINAP) is critical for efficient catalysis. These bulky, electron-rich ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of base is also highly dependent on the specific substrates and can range from milder carbonates (Cs₂CO₃) to stronger alkoxides (NaOtBu)[15][17]. The higher temperatures often required for Buchwald-Hartwig reactions reflect the need to overcome the activation barriers for C-N bond formation.

Alternative Approaches:

While highly effective, the Buchwald-Hartwig amination can sometimes be sensitive to substrate functionality. In such cases, classical methods like nucleophilic aromatic substitution (SNAAr) on activated thiophenes can be considered, although they generally have a more limited substrate scope.

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Thiophene_Halide Halogenated Thiophene Derivative Catalyst Pd Catalyst + Ligand (e.g., Xantphos) Thiophene_Halide->Catalyst Oxidative Addition Amine Primary or Secondary Amine Base Base (e.g., Cs₂CO₃, NaOtBu) Amine->Base Product N-Substituted Thiophene Derivative Catalyst->Product Reductive Elimination Base->Catalyst Amine Coordination & Deprotonation Solvent Solvent (e.g., Toluene, Dioxane)

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkyne functionalities onto aromatic and heteroaromatic rings[18][19][20]. This reaction is particularly valuable for creating rigid structural motifs and for accessing precursors for further transformations.

Experimental Insights:

The Sonogashira coupling of iodothiophenes with terminal alkynes has been shown to proceed efficiently, even in aqueous media, highlighting the robustness of this reaction[7]. For aminothiophene derivatives, this coupling provides a direct route to alkynyl-substituted thiophenes, which are versatile intermediates.

Table 3: Representative Sonogashira Coupling Reactions of Thiophene Derivatives

EntryThiophene SubstrateAlkyneCatalyst SystemBaseSolventYield (%)Reference
12-IodothiophenePhenylacetylenePd/C, CuI, PPh₃Et₃NWater85[7]
26-Bromo-2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-onePhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NDMF85[12]
3Aryl Thianthrenium SaltPhenylacetylenePdBr₂, PCy₃K₃PO₄DMF91[17]

Causality Behind Experimental Choices:

The classic Sonogashira reaction employs a dual catalyst system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI)[18][19]. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. An amine base, such as triethylamine (Et₃N), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct. The reaction is typically carried out in solvents like DMF or in some cases, even water.

Alternative Strategies:

Copper-free Sonogashira protocols have been developed to avoid the potential for alkyne homocoupling, a common side reaction in the presence of copper. These methods often rely on specialized ligands and bases to facilitate the reaction.

Sonogashira_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Thiophene_Halide Halogenated Thiophene Derivative Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Thiophene_Halide->Pd_Catalyst Pd Cycle Alkyne Terminal Alkyne Cu_Catalyst Cu(I) Co-catalyst (e.g., CuI) Alkyne->Cu_Catalyst Cu Cycle Product Alkynyl-Substituted Thiophene Pd_Catalyst->Product Cu_Catalyst->Pd_Catalyst Transmetalation Base Amine Base (e.g., Et₃N) Solvent Solvent (e.g., DMF)

Conclusion and Outlook

3-Aminothiophene-2-carbonitrile hydrochloride stands as a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its performance in key cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is robust, enabling the efficient introduction of a wide range of substituents. The electron-rich nature of the thiophene ring, conferred by the 3-amino group, facilitates these transformations, often leading to high yields under standard catalytic conditions.

While direct, side-by-side comparative data with all possible alternatives remains an area for further systematic investigation, the wealth of successful applications of 3-aminothiophene-2-carbonitrile derivatives in the synthesis of medicinally relevant scaffolds like thieno[3,2-d]pyrimidines attests to its superior utility. For researchers and drug development professionals, 3-aminothiophene-2-carbonitrile hydrochloride represents a strategic choice for accessing diverse and complex molecular architectures with high efficiency and predictability.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Bromo-Aminothiophene Derivative:

  • To a dried reaction vessel, add the bromo-aminothiophene derivative (1.0 eq.), the arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add a degassed 4:1 mixture of dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of a Halogenated Thiophene:

  • To a dried reaction vessel, add the halogenated thiophene (1.0 eq.), the amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.), and the phosphine ligand (e.g., Xantphos, 0.08 eq.).

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add anhydrous, degassed toluene or dioxane.

  • Heat the reaction mixture to 100-120 °C and stir until the reaction is complete.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the residue by column chromatography.

General Procedure for Sonogashira Coupling of a Halogenated Thiophene:

  • To a dried reaction vessel, add the halogenated thiophene (1.0 eq.), the terminal alkyne (1.2 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.06 eq.).

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add anhydrous, degassed DMF and triethylamine (2.0 eq.).

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

References

Sources

Comparative

A Comparative Guide to the Structural Validation of 3-Aminothiophene-2-carbonitrile Hydrochloride: The Definitive Role of X-ray Crystallography

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This foundational knowledge underpins our understanding...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This foundational knowledge underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and is a prerequisite for intellectual property protection. The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] Consequently, the precise structural characterization of its derivatives, such as 3-Aminothiophene-2-carbonitrile hydrochloride, is a critical step in the research and development pipeline.

This guide provides an in-depth technical comparison of the primary methodologies for structural validation, with a core focus on single-crystal X-ray crystallography as the gold-standard technique. We will explore the causality behind experimental choices, present detailed protocols, and objectively compare its performance against complementary spectroscopic methods, offering a holistic view for ensuring scientific integrity.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

For the absolute determination of molecular structure in the solid state, single-crystal X-ray crystallography is unparalleled. It provides a precise three-dimensional map of electron density from which atomic coordinates, bond lengths, bond angles, and stereochemistry can be unequivocally determined.[4][5][6][7] This technique moves beyond establishing connectivity to revealing the exact spatial arrangement of atoms in the crystalline lattice.

Causality Behind the Crystallographic Approach

The foundational principle of X-ray crystallography lies in the interaction of X-rays with the highly ordered, repeating array of molecules within a single crystal. This periodic arrangement acts as a three-dimensional diffraction grating, scattering the X-rays in a predictable pattern of discrete reflections.[7][8] The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms in the crystal's unit cell. For small organic molecules like 3-Aminothiophene-2-carbonitrile, which are often crystalline solids, this method is particularly suitable.[9][10][11] The formation of a hydrochloride salt frequently enhances the molecule's crystallinity by introducing strong ionic interactions and hydrogen bonding opportunities, thereby facilitating the growth of high-quality crystals suitable for diffraction experiments.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines the critical steps for the structural determination of 3-Aminothiophene-2-carbonitrile hydrochloride via SC-XRD. Each stage is designed to ensure the integrity and quality of the final structural model.

Step 1: Synthesis and High-Purity Preparation The journey to a crystal structure begins with the synthesis of the target compound. The Gewald reaction is a common and efficient method for preparing substituted 2-aminothiophenes.[12][13][14] Following synthesis and conversion to the hydrochloride salt, the material must be purified to the highest possible level (>99.5%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality or unsolvable structure. Recrystallization from a suitable solvent is the preferred method of purification.

Step 2: Crystal Growth – The Art and Science Growing a single, diffraction-quality crystal is often the most challenging step. The goal is to allow molecules to transition from the disordered solution phase to a highly ordered solid phase slowly and methodically.

  • Methodology : Slow evaporation is a robust technique for small molecules. A saturated solution of 3-Aminothiophene-2-carbonitrile hydrochloride is prepared in a suitable solvent (e.g., methanol, ethanol, or an acetonitrile/water mixture) in a clean vial. The vial is loosely capped or covered with perforated film to allow the solvent to evaporate over several days to weeks at a constant temperature.

  • Causality : Rapid precipitation or crashing out of solution traps solvent and introduces defects into the crystal lattice. Slow, controlled evaporation provides the thermodynamic driving force for molecules to find their lowest energy state by packing into a well-ordered, repeating lattice, yielding crystals with smooth faces and sharp edges.

Step 3: Crystal Selection and Mounting A suitable crystal (typically 0.1–0.3 mm in all dimensions, transparent, and without visible fractures) is identified under a stereomicroscope. It is carefully separated and mounted on a specialized pin or fiber loop attached to a goniometer head. This assembly allows the crystal to be precisely oriented within the X-ray beam.

Step 4: X-ray Diffraction Data Collection The mounted crystal is placed on a modern X-ray diffractometer. To enhance data quality, the crystal is cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This cryogenic cooling minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and allowing data to be collected to a higher resolution.[7][8] The crystal is then irradiated with a monochromatic X-ray beam and rotated through a series of angles, while a detector records the positions and intensities of the thousands of diffracted X-ray reflections.

Step 5: Structure Solution and Refinement This is the computational phase where the diffraction data is translated into a molecular structure.

  • Data Processing : The raw data are processed to determine the unit cell dimensions and the symmetry of the crystal (space group).

  • Structure Solution : The "phase problem," a central challenge in crystallography where phase information is lost during the experiment, is solved using computational algorithms (e.g., direct methods) to generate an initial electron density map.[4]

  • Model Building and Refinement : An atomic model of the molecule is fitted to the electron density map. This model is then refined against the experimental data using a least-squares minimization process. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed pattern.

  • Validation : The quality of the final structure is assessed using metrics like the R-factor (residual factor), which should be low (typically <5% for high-quality data), and a smooth final difference electron density map. The refined structure provides a wealth of validated information, including precise bond lengths, angles, and crucial details about intermolecular interactions like hydrogen bonds and π-stacking.[10]

Visualization of the SC-XRD Workflow

SC_XRD_Workflow cluster_wet_lab Wet Lab Procedures cluster_instrumentation Instrumentation & Data Acquisition cluster_computation Computational Analysis Synthesis Synthesis & Purification (>99.5% Purity) Crystallization Crystal Growth (Slow Evaporation) Synthesis->Crystallization Purity is key Mounting Crystal Selection & Mounting Crystallization->Mounting Select single, defect-free crystal Data_Collection X-ray Data Collection (100 K, Monochromatic Beam) Mounting->Data_Collection Goniometer mounting Solution Structure Solution (Phase Problem) Data_Collection->Solution Diffraction pattern Refinement Model Refinement (Least-Squares) Solution->Refinement Initial electron density map Validation Structure Validation (R-factor, CIF file) Refinement->Validation Final atomic model Final_Output Final_Output Validation->Final_Output Definitive 3D Structure Logical_Relationship cluster_validation Comprehensive Structural Validation XRD SC-XRD (Definitive 3D Structure) NMR NMR Spectroscopy (Connectivity in Solution) XRD->NMR Corroborates solid vs. solution state MS Mass Spectrometry (Molecular Formula) XRD->MS Confirms formula of crystallized species FTIR FTIR Spectroscopy (Functional Groups) XRD->FTIR Confirms functional groups in the crystal

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Aminothiophene-2-carbonitrile hydrochloride

This document provides a detailed, safety-first operational plan for the proper disposal of 3-Aminothiophene-2-carbonitrile hydrochloride (CAS No. 122805-71-4).

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, safety-first operational plan for the proper disposal of 3-Aminothiophene-2-carbonitrile hydrochloride (CAS No. 122805-71-4). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their safe and compliant disposal. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in the laboratory.

Hazard Identification and Risk Assessment: Know Your Compound

Before any handling or disposal, a thorough understanding of the compound's hazards is critical. 3-Aminothiophene-2-carbonitrile hydrochloride is classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] Its primary risks involve acute toxicity and severe irritation. The imperative is to prevent exposure through all routes: inhalation, ingestion, and dermal contact.

A summary of its hazard classifications is presented below.

Hazard ClassificationCategoryGHS Signal WordHazard Statement
Acute Toxicity, Oral Category 4DangerH302: Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Category 2DangerH315: Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Category 1DangerH318/H319: Causes serious eye damage/irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure) Category 3DangerH335: May cause respiratory irritation.[1][2]

Given these hazards, all waste containing this compound, including residual amounts, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous chemical waste.[3]

Core Disposal Principles: Beyond the Bench

The fundamental goal of chemical waste disposal is twofold: to protect laboratory personnel and to prevent environmental contamination. For 3-Aminothiophene-2-carbonitrile hydrochloride, this involves three core principles:

  • Containment: Ensuring the chemical and its residues are securely enclosed in appropriate, sealed containers to prevent accidental release.

  • Segregation: Preventing the mixing of incompatible waste streams. This compound's amine and nitrile functional groups present specific reactivity risks. For instance, nitriles are incompatible with strong acids, which can lead to the generation of heat and toxic gases.[1][4]

  • Compliance: Adhering to all local, state, and national regulations for hazardous waste disposal. In the United States, this falls under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).

Operational Protocol: Step-by-Step Disposal Procedure

This protocol provides a self-validating system for the safe collection and disposal of waste generated from work with 3-Aminothiophene-2-carbonitrile hydrochloride.

Step 1: Personal Protective Equipment (PPE) Assembly

Before handling the compound or its waste, ensure the following PPE is worn correctly. The goal is to create a complete barrier against exposure.

  • Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be used if there is a splash hazard.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any tears or punctures before use.[5]

  • Body Protection: A lab coat is mandatory. For larger quantities or in case of potential spills, consider a chemical-resistant apron or coveralls.[1]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[3] If dust formation is unavoidable, a NIOSH-approved respirator is required.[1]

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in safe disposal.[6] Never mix this waste stream with others without consulting compatibility charts and your institution's Environmental Health and Safety (EHS) office.

  • Solid Waste:

    • Collect unreacted 3-Aminothiophene-2-carbonitrile hydrochloride, contaminated weigh boats, and disposable labware (e.g., pipette tips, spatulas) in a dedicated hazardous waste container.[7]

    • This container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, sealable lid.[5]

    • Label this container as "Solid Hazardous Waste: 3-Aminothiophene-2-carbonitrile hydrochloride."

  • Liquid Waste (Solutions):

    • Collect any solutions containing the compound in a dedicated, leak-proof hazardous waste container.[7]

    • This container must be compatible with the solvent used. For example, do not store strong acids in plastic bottles.[6]

    • Label this container as "Liquid Hazardous Waste: 3-Aminothiophene-2-carbonitrile hydrochloride" and list all solvent components and their approximate concentrations.[6]

  • Contaminated PPE:

    • Dispose of all contaminated gloves, disposable lab coats, and other items in a designated hazardous waste bag or container clearly marked for this purpose.[7]

Step 3: Containerization and Labeling

Proper labeling is a regulatory requirement and essential for the safety of waste handlers.

  • Use Appropriate Containers: Containers must be in good condition, compatible with the waste, and have a tightly sealing lid.[6] When reusing an empty reagent bottle, ensure the original label is completely defaced.[6]

  • Label Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("3-Aminothiophene-2-carbonitrile hydrochloride"), and an indication of the primary hazards (e.g., "Toxic," "Irritant").[7]

  • Date Accumulation: Note the date when waste was first added to the container.

Step 4: Temporary Storage in the Laboratory
  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[7] This area should be secondary containment, such as a chemical-resistant tray, to contain any potential leaks.

  • Keep containers closed at all times except when adding waste.

  • Store away from incompatible materials, particularly strong acids and oxidizing agents.[1]

Step 5: Arranging Final Disposal
  • Do not dispose of this chemical down the drain or in regular trash.

  • Final disposal must be conducted through your institution's EHS office or a licensed hazardous waste disposal contractor.[1] Follow their specific procedures for waste pickup requests.

Diagram: Waste Disposal Decision Workflow

The following diagram illustrates the logical flow for correctly segregating and containerizing waste from 3-Aminothiophene-2-carbonitrile hydrochloride.

G Disposal Workflow for 3-Aminothiophene-2-carbonitrile HCl cluster_0 Identification cluster_1 Segregation cluster_2 Collection cluster_3 Storage & Disposal start Waste Generation Point waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid ppe_waste Contaminated PPE (e.g., gloves, coats) waste_type->ppe_waste PPE solid_container Collect in dedicated, labeled HDPE container for solids. solid_waste->solid_container liquid_container Collect in dedicated, labeled, compatible solvent waste container. liquid_waste->liquid_container ppe_container Collect in designated hazardous waste bag/bin. ppe_waste->ppe_container storage Store sealed container in designated, secure, and ventilated area. Away from incompatibles. solid_container->storage liquid_container->storage ppe_container->storage end Arrange for pickup by EHS or licensed contractor. storage->end

Caption: Decision workflow for proper waste segregation and disposal.

Emergency Procedures: Spill Management

Accidental spills must be handled immediately and safely.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your EHS office.

  • Don PPE: Before cleaning, don the full PPE detailed in Section 3.1.

  • Containment: Prevent the spill from spreading or entering drains. For solid spills, avoid creating dust.[3]

  • Cleanup:

    • Solid Spills: Gently sweep or scoop up the material and place it into a suitable, labeled container for disposal.[1]

    • Liquid Spills: Cover with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[2] Once absorbed, scoop the material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office per institutional policy.

References

  • Chemwatch. (n.d.). 3-aminothiophene-2-carbonitrile hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Nitriles Waste Compatibility. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • University of St Andrews. (n.d.). Disposal of Chemical Waste - Safety Office. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-Aminothiophene-2-carbonitrile hydrochloride

Comprehensive Safety & Handling Guide: 3-Aminothiophene-2-carbonitrile hydrochloride For researchers and drug development professionals, the safe handling of reactive intermediates is paramount. 3-Aminothiophene-2-carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 3-Aminothiophene-2-carbonitrile hydrochloride

For researchers and drug development professionals, the safe handling of reactive intermediates is paramount. 3-Aminothiophene-2-carbonitrile hydrochloride (CAS: 122805-71-4) is a highly versatile building block in pharmaceutical synthesis, but its unique chemical structure demands rigorous safety protocols. This guide provides a self-validating, mechanistic approach to handling, spill containment, and disposal, ensuring both scientific integrity and operator safety.

Chemical Profile & Mechanistic Hazard Analysis

Before handling any compound, it is critical to understand why it is hazardous, rather than simply memorizing safety labels.

  • Molecular Formula: C5H5ClN2S

  • Molecular Weight: 160.62 g/mol

  • Storage Conditions: Must be stored under an inert atmosphere at room temperature.

Mechanistic Insight into Hazards: This compound is classified under Acute Toxicity Category 4 (H302, H312, H332) and is a known skin/eye irritant (H315, H319)[1]. The hazards stem directly from its molecular architecture:

  • The Hydrochloride Salt: While the HCl salt improves water solubility for biological assays, it makes the powder hygroscopic. Upon contact with ambient moisture or sweat on the skin, it can undergo localized hydrolysis, releasing trace amounts of hydrogen chloride gas. This is the primary driver behind its severe eye irritation and Specific Target Organ Toxicity (STOT SE 3) classification for respiratory irritation[1].

  • The Thiophene Ring: Thiophene derivatives are highly lipophilic. If the compound breaches the skin barrier, the lipophilic core facilitates rapid dermal absorption, necessitating robust barrier protection[2].

  • The Nitrile Group (-C≡N): While generally stable under standard conditions, nitriles carry a latent risk. If exposed to extreme heat or strong acids, they can theoretically decompose to release hydrogen cyanide (HCN).

Mandatory Personal Protective Equipment (PPE) Matrix

To counteract the specific mechanistic hazards outlined above, the following PPE is mandatory.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile Gloves (EN 374 compliant)Nitrile provides excellent chemical resistance to hydrochloride salts. Double-gloving is required to mitigate the risk of permeation from the lipophilic thiophene moiety[2].
Eye Protection Splash-proof goggles + Face shieldProtects against the aerosolization of micro-dust particles, which cause severe mucosal and eye irritation (H319)[1].
Body Protection Flame-resistant lab coat, closed-toe shoesPrevents dermal exposure (H312). Prevents the salt from contacting sweat, which could cause localized acidic burns[2].
Respiratory Fume hood (Face velocity >100 fpm)Prevents the inhalation of toxic particulates and STOT SE 3 respiratory irritants. Handling outside a hood requires a PAPR system[1].

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems: each step includes a preparation phase, an execution phase, and a verification/cleanup phase to ensure zero cross-contamination.

Protocol A: Safe Weighing and Handling
  • Environmental Prep: Verify that the fume hood is operational (face velocity > 100 fpm). Because the compound degrades in the presence of oxygen and moisture, purge the analytical balance area with an inert gas (Argon or Nitrogen).

  • Static Control: Equip anti-static spatulas and grounded weighing boats. Hydrochloride salts in fine powder form are highly prone to static cling, which can lead to accidental aerosolization and inhalation during transfer.

  • Transfer: Slowly transfer the required mass. Immediately flush the primary stock bottle with Argon before sealing it tightly to prevent hygroscopic degradation.

  • Decontamination: Wipe down the balance and surrounding hood surface with a slightly damp, disposable towel to capture any stray dust, followed immediately by a dry wipe.

Protocol B: Spill Containment and Emergency Response
  • Isolation: Immediately evacuate personnel from the immediate vicinity of the spill.

  • Containment: Do not use water directly, as it will dissolve the salt and spread the acidic irritant. Instead, cover the spill with a 1:1:1 mixture of sodium carbonate (to neutralize the HCl component), clay cat litter (bentonite), and sand[3].

  • Collection: Once the powder is fully absorbed and neutralized, scoop the mixture into a heavy-duty plastic pail using a non-sparking tool[3].

  • Surface Cleaning: Wash the spill area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acidity, then wipe dry.

Protocol C: Chemical Waste Disposal
  • Segregation: Collect all solid waste (contaminated gloves, weighing boats, absorbent materials) in a designated, clearly labeled "Halogenated Organic Solid Waste" container. The compound contains both chlorine and sulfur, requiring specific incineration protocols.

  • Drain Prohibition: Under no circumstances should aqueous solutions containing 3-Aminothiophene-2-carbonitrile hydrochloride be poured down the sink. Authoritative laboratory guidelines strictly prohibit the drain disposal of unapproved toxic compounds and uncleared chemical mixtures[4].

  • Final Disposal: Transfer the sealed waste containers to your facility's Environmental Health and Safety (EHS) department for high-temperature incineration.

Workflow Visualization

G Start Pre-Operation: Fume Hood & PPE Check Weighing Weighing & Handling (Inert Atmosphere) Start->Weighing Spill Spill Detected? Weighing->Spill Containment Spill Containment (Absorbent & Neutralization) Spill->Containment Yes Disposal Chemical Waste Disposal (Halogenated Solid Waste) Spill->Disposal No Containment->Disposal Decon Decontamination & PPE Removal Disposal->Decon

Figure 1: Operational workflow for handling and disposal of 3-Aminothiophene-2-carbonitrile HCl.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminothiophene-2-carbonitrile hydrochloride
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Reactant of Route 2
3-Aminothiophene-2-carbonitrile hydrochloride
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